4-Methoxyphenyl 2-iodoacetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9IO3 |
|---|---|
Molecular Weight |
292.07 g/mol |
IUPAC Name |
(4-methoxyphenyl) 2-iodoacetate |
InChI |
InChI=1S/C9H9IO3/c1-12-7-2-4-8(5-3-7)13-9(11)6-10/h2-5H,6H2,1H3 |
InChI Key |
AVORYHAJAIZPDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)CI |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxyphenyl 2-iodoacetate: Properties, Synthesis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Methoxyphenyl 2-iodoacetate, a reactive ester with significant potential in biochemical and pharmaceutical research. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also practical insights into its synthesis and utility, grounded in established chemical principles.
Core Chemical and Physical Properties
4-Methoxyphenyl 2-iodoacetate, with the CAS number 1612216-59-7, is a solid, yellow-appearing compound. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉IO₃ | [1] |
| Molecular Weight | 292.07 g/mol | [1] |
| Physical State | Solid | [1] |
| Appearance | Yellow solid | [1] |
| Melting Point | 48-51 °C | [1] |
| CAS Number | 1612216-59-7 | [1] |
Synthesis of 4-Methoxyphenyl 2-iodoacetate: An Experimental Protocol
Reaction Scheme:
Caption: Proposed synthesis of 4-Methoxyphenyl 2-iodoacetate.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 4-methoxyphenol in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath and add 1.1 equivalents of a suitable base, such as triethylamine or pyridine. This will act as a scavenger for the HCl byproduct.
-
Addition of Iodoacetyl Chloride: Slowly add 1.05 equivalents of iodoacetyl chloride to the stirred solution. The addition should be dropwise to control the exothermic reaction.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry.
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for 4-Methoxyphenyl 2-iodoacetate, the following data are predicted based on the analysis of structurally similar compounds, such as 4-methoxyphenylacetic acid and other phenyl acetate derivatives.[4][5]
¹H NMR (Predicted):
-
Aromatic Protons: Two doublets are expected in the aromatic region (δ 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the methoxy group will be upfield, and the protons ortho to the ester group will be downfield.
-
Methoxy Protons: A singlet at approximately δ 3.8 ppm, corresponding to the three protons of the methoxy group.
-
Methylene Protons: A singlet around δ 3.7-3.9 ppm for the two protons of the iodo-acetyl group.
¹³C NMR (Predicted):
-
Carbonyl Carbon: A signal in the range of δ 165-170 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (δ 114-158 ppm), with the carbon attached to the methoxy group being the most downfield.
-
Methoxy Carbon: A signal around δ 55 ppm.
-
Methylene Carbon: A signal for the CH₂I group is expected to be significantly upfield, likely in the range of δ 0-10 ppm due to the influence of the iodine atom.
Infrared (IR) Spectroscopy (Predicted):
-
C=O Stretch (Ester): A strong, sharp absorption band around 1760-1740 cm⁻¹.
-
C-O Stretch (Ester): A strong band in the region of 1250-1100 cm⁻¹.
-
C-O-C Stretch (Ether): An absorption band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
-
Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.
-
C-I Stretch: A weak band expected in the lower frequency region, typically around 600-500 cm⁻¹.
Mass Spectrometry (Predicted):
-
Molecular Ion (M⁺): A peak at m/z = 292.
-
Key Fragmentation Patterns: Expect to see fragments corresponding to the loss of the iodoacetyl group, the methoxy group, and cleavage of the ester bond.
Reactivity and Applications in Drug Development
The primary chemical reactivity of 4-Methoxyphenyl 2-iodoacetate is centered on the iodoacetate moiety, which functions as a potent alkylating agent. The iodine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack.
Alkylation of Nucleophilic Residues:
Iodoacetates are well-established reagents for the selective modification of nucleophilic amino acid residues in proteins, most notably the thiol group of cysteine.[5][6] This reaction proceeds via an Sₙ2 mechanism, forming a stable thioether bond. This property makes 4-Methoxyphenyl 2-iodoacetate a valuable tool in several areas of drug development:
-
Bioconjugation: This compound can be used to attach various payloads, such as fluorescent dyes, small molecule drugs, or polyethylene glycol (PEG) chains, to proteins and peptides at specific cysteine residues.[7]
-
Enzyme Inhibition: By alkylating critical cysteine residues in the active site of enzymes, iodoacetates can act as irreversible inhibitors. This is a common strategy in drug design to permanently deactivate target enzymes.[8]
-
Proteomics and Chemical Biology: As a chemical probe, 4-Methoxyphenyl 2-iodoacetate can be used to identify and characterize cysteine-containing proteins and to study their function in complex biological systems.[1]
Caption: Workflow of 4-Methoxyphenyl 2-iodoacetate in protein modification.
Safety and Handling
As an alkylating agent, 4-Methoxyphenyl 2-iodoacetate should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Conclusion
4-Methoxyphenyl 2-iodoacetate is a versatile reagent with significant potential for researchers in the fields of chemistry, biology, and drug development. Its ability to selectively alkylate cysteine residues makes it a powerful tool for bioconjugation, enzyme inhibition, and proteomic studies. While detailed experimental data for this specific compound is emerging, its synthesis and reactivity can be reliably predicted from established chemical principles, providing a solid foundation for its application in the laboratory.
References
- Creighton, T. E. (1980). Counting integral numbers of amino acid residues per polypeptide chain.
-
PubChem. (n.d.). 4-Methoxyphenylacetic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Acetyl-2-methoxyphenyl acetate. Retrieved from [Link]
-
HFC. (n.d.). 1612216-59-7 | 4-Methoxyphenyl 2-iodoacetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Iodoacetamide. Retrieved from [Link]
-
chemeurope.com. (n.d.). Iodoacetate. Retrieved from [Link]
-
JoVE. (n.d.). Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid. Retrieved from [Link]
-
Pearson+. (n.d.). What is the role of iodoacetate in the treatment of proteins?. Retrieved from [Link]
-
RSC Publishing. (n.d.). O-Alkylation of phenol derivatives via a nucleophilic substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Can iodine in α-iodo ketone be substituted by a nucleophile?. Retrieved from [Link]
-
ResearchGate. (n.d.). Unexpected nucleophilic behaviour of free-radicals generated from α-iodoketones. Retrieved from [Link]
-
Sciforum. (n.d.). Alkylation of substituted phenols in DMF by MeI using TMGN (bis-1,1,8,8-(tetramethylguanidino)naphtalene). Retrieved from [Link]
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Academia.edu. (n.d.). Alkylation of substituted phenols with olefins and separation of close-boiling phenolic substances via alkylation/dealkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of phenol with α-iodosulfones via a photocatalytic flow strategy. Retrieved from [Link]
-
PubMed. (2017). ortho-Methoxyphenols as Convenient Oxidative Bioconjugation Reagents with Application to Site-Selective Heterobifunctional Cross-Linkers. Retrieved from [Link]
Sources
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- 2. scs.illinois.edu [scs.illinois.edu]
- 3. US3714234A - Catalysts and esterification process - Google Patents [patents.google.com]
- 4. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Acetyl-2-methoxyphenyl acetate | C11H12O4 | CID 521535 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. spectrabase.com [spectrabase.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Solubility of 4-Methoxyphenyl 2-iodoacetate in organic solvents vs aqueous buffers
An In-Depth Technical Guide to the Solubility and Stability Dynamics of 4-Methoxyphenyl 2-iodoacetate
Executive Summary
4-Methoxyphenyl 2-iodoacetate (also known as p-methoxyphenyl iodoacetate) is a highly reactive bifunctional molecule utilized in advanced bioconjugation, targeted covalent inhibition, and organic synthesis. The compound presents a classic solubility paradox: its lipophilic core demands organic solvents for dissolution, while its downstream applications typically require aqueous buffer systems. As a Senior Application Scientist, I have designed this guide to decode the physicochemical causality behind its solubility profile. We will explore the critical balance between thermodynamic solubility and hydrolytic stability, providing self-validating protocols to ensure experimental integrity.
Physicochemical Profiling & Structural Causality
To predict and manipulate the solubility of 4-methoxyphenyl 2-iodoacetate, we must first deconstruct its molecular architecture:
-
4-Methoxyphenyl Core: The aromatic ring and the electron-donating methoxy (–OCH₃) group confer significant lipophilicity (estimated LogP ~2.5 to 3.0), driving the molecule's high affinity for organic phases and poor thermodynamic solubility in water.
-
Ester Linkage: The ester bond bridges the aromatic ring and the reactive alkyl halide. While it provides a degree of polarity, it introduces a critical vulnerability: susceptibility to base-catalyzed and acid-catalyzed hydrolysis[1].
-
Iodoacetate Moiety: The iodine atom is a heavy, polarizable leaving group attached to an alpha-carbon. The electron-withdrawing nature of the halogen increases the electrophilicity of the adjacent ester carbonyl, making iodoacetate esters significantly more prone to rapid hydrolysis in aqueous media compared to standard aliphatic esters[2].
Because of these structural features, assessing the "solubility" of this compound in aqueous buffers is inherently a measure of kinetic solubility and chemical stability, rather than pure thermodynamic equilibrium.
Solubility Profile: Organic Solvents vs. Aqueous Buffers
Organic Solvents: The Ideal Vehicles
Aprotic polar solvents are the gold standard for preparing stock solutions of 4-methoxyphenyl 2-iodoacetate. They effectively solvate the hydrophobic aromatic core without acting as nucleophiles that could degrade the iodoacetate group.
-
Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): Provide excellent solubility (>100 mM). However, they must be strictly anhydrous; trace water will initiate ester hydrolysis over time.
-
Acetonitrile (MeCN): Highly recommended for analytical workflows (e.g., HPLC) due to its UV transparency and lack of nucleophilicity.
-
Protic Solvents (Methanol/Ethanol): Should be avoided for long-term storage. The hydroxyl groups can act as nucleophiles, leading to slow transesterification or displacement of the iodide[2].
Aqueous Buffers: The Competing Degradation Pathways
When transitioning the compound from an organic stock into an aqueous buffer, the apparent solubility is strictly time-dependent. The compound is highly hydrophobic, meaning it will precipitate if the final organic solvent concentration drops below a critical threshold (typically <2-5% v/v).
Furthermore, once in an aqueous environment, the dissolved fraction is immediately subjected to two competing degradation pathways:
-
Base-Catalyzed Ester Hydrolysis: At pH > 7.0, hydroxide ions attack the highly electrophilic ester carbonyl, cleaving the molecule into 4-methoxyphenol and iodoacetic acid[3]. Literature on related active iodoacetate esters (such as SIA) demonstrates that at pH 7.0 or above, complete hydrolysis can occur in under 5 minutes[2].
-
Nucleophilic Substitution (Sₙ2): The alpha-carbon of the iodoacetate group is a prime target for Sₙ2 displacement. Buffer components containing primary amines (e.g., Tris buffer) or thiols (e.g., DTT, mercaptoethanol) will rapidly displace the iodide ion, forming alkylated adducts[4].
Figure 1: Competing degradation pathways of 4-methoxyphenyl 2-iodoacetate in aqueous buffers.
Comparative Solubility & Stability Matrix
| Solvent / Buffer System | Estimated Solubility | Stability (Half-Life) | Mechanistic Notes & Causality |
| Anhydrous DMSO | > 100 mM | > 6 months (-20°C) | Aprotic environment prevents hydrolysis and nucleophilic attack. |
| Acetonitrile (MeCN) | > 50 mM | > 6 months (-20°C) | Ideal for analytical standards; non-nucleophilic. |
| Methanol (MeOH) | > 50 mM | Days to Weeks | Risk of transesterification; protic solvent acts as a weak nucleophile. |
| Phosphate Buffer (pH 6.0) | < 0.1 mM (Kinetic) | ~ 1 - 2 hours | Mildly acidic pH minimizes hydroxide concentration, slowing hydrolysis. |
| Phosphate Buffer (pH 7.5) | < 0.1 mM (Kinetic) | < 10 minutes | Rapid base-catalyzed ester cleavage due to electrophilic iodoacetate group. |
| Tris Buffer (pH 7.5) | < 0.1 mM (Kinetic) | < 5 minutes | Tris primary amines actively displace iodide via Sₙ2, accelerating degradation. |
Self-Validating Experimental Protocols
To accurately utilize 4-methoxyphenyl 2-iodoacetate in biological or synthetic assays, you must establish its kinetic solubility and degradation rate in your specific buffer system. The following protocol provides a self-validating loop to quantify these parameters using HPLC-UV.
Protocol: Kinetic Solubility and Stability Assessment via HPLC-UV
Objective: Determine the maximum workable concentration and half-life of the compound in a target aqueous buffer before precipitation or degradation occurs.
Materials Required:
-
Anhydrous DMSO (≥99.9%, sealed under argon).
-
Target Aqueous Buffer (e.g., 50 mM Sodium Phosphate, pH 6.5).
-
0.22 µm PTFE syringe filters (PTFE is required to prevent compound adsorption).
-
HPLC system with a C18 reverse-phase column and UV detector (set to 254 nm).
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 4-methoxyphenyl 2-iodoacetate in anhydrous DMSO to create a 100 mM master stock. Causality: DMSO ensures complete thermodynamic dissolution without initiating hydrolysis.
-
Buffer Spiking (Time Zero): Aliquot 990 µL of the target aqueous buffer into a glass vial (avoid plastics to minimize hydrophobic adsorption). Rapidly inject 10 µL of the 100 mM DMSO stock while vortexing. This yields a theoretical 1 mM concentration with 1% v/v DMSO.
-
Incubation & Agitation: Incubate the solution at the target assay temperature (e.g., 25°C) with continuous orbital shaking at 300 RPM.
-
Time-Course Sampling: At specific intervals (t = 1, 5, 15, 30, and 60 minutes), withdraw a 100 µL aliquot.
-
Filtration (Self-Validation Step): Immediately pass the aliquot through a 0.22 µm PTFE filter into an HPLC vial containing 100 µL of cold Acetonitrile. Causality: The filter removes any precipitated (insoluble) compound, ensuring only the truly dissolved fraction is measured. The cold MeCN quenches the hydrolysis reaction by precipitating buffer salts and shifting the dielectric constant.
-
HPLC Quantification: Inject the quenched samples into the HPLC. Monitor the disappearance of the parent peak (4-methoxyphenyl 2-iodoacetate) and the appearance of the degradation peak (4-methoxyphenol).
Figure 2: Self-validating workflow for kinetic aqueous solubility and stability assessment.
Conclusion and Best Practices
When working with 4-methoxyphenyl 2-iodoacetate, researchers must abandon the concept of static aqueous solubility. The compound exists in a transient state when introduced to water. To maximize experimental success:
-
Keep pH Low: Perform aqueous reactions at slightly acidic pH (6.0 - 6.5) to suppress base-catalyzed ester hydrolysis.
-
Avoid Nucleophilic Buffers: Never use Tris, glycine, or buffers containing free thiols unless they are the intended target of the iodoacetate moiety. Stick to phosphate, HEPES, or MES buffers.
-
Minimize Aqueous Exposure Time: Add the organic stock solution to the aqueous assay as the absolute final step to ensure the compound reacts with its intended target before it hydrolyzes.
References
-
. Chemistry LibreTexts. 2.. Master Organic Chemistry. 3.. National Institutes of Health (NIH) / PMC. 4.. Google Patents (Details on iodoacetate anion reactivity with thiols and amines in aqueous buffers).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. EP2175020A1 - Reduction of RNase activity in complex fluidic samples - Google Patents [patents.google.com]
Literature review of 4-Methoxyphenyl 2-iodoacetate in protein crystallography
An In-depth Technical Guide to the Application of 4-Methoxyphenyl 2-iodoacetate in Protein Crystallography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Methoxyphenyl 2-iodoacetate, detailing its potential application as a phasing tool in protein crystallography. We will explore its chemical properties, proposed mechanism of action, and a detailed protocol for its use in crystal derivatization. This document is intended to serve as a practical resource for researchers seeking to solve the phase problem for novel protein structures.
The Enduring Challenge of Phasing in Protein Crystallography
The determination of a protein's three-dimensional structure through X-ray crystallography is a cornerstone of modern drug discovery and molecular biology. While the collection of diffraction data, which provides the amplitudes of the scattered X-rays, has become increasingly streamlined, the "phase problem"—the loss of phase information during the diffraction experiment—remains a significant bottleneck. Reconstructing the electron density map of a protein, and thus its atomic structure, requires both the measured amplitudes and the unmeasured phases.
Several methods have been developed to overcome this challenge, including Molecular Replacement (MR), Single-wavelength Anomalous Dispersion (SAD), and Multiple Isomorphous Replacement (MIR). The MIR method, one of the classical approaches, involves the introduction of heavy atoms into the protein crystal. These heavy atoms scatter X-rays strongly and produce measurable changes in the diffraction pattern, which can then be used to determine the phases. The success of MIR is critically dependent on the ability to produce high-quality, isomorphous heavy-atom derivatives.
Iodoacetates as Covalent Modifiers for Phasing
Iodoacetate and its derivatives have long been utilized as covalent modifiers in protein biochemistry and crystallography. Their utility stems from the high reactivity of the C-I bond, which makes the acetate moiety susceptible to nucleophilic attack by specific amino acid side chains.
Mechanism of Action: Cysteine Alkylation
The primary target for iodoacetate-based reagents is the sulfhydryl group of cysteine residues. The sulfur atom in cysteine is a potent nucleophile and readily attacks the electrophilic carbon atom of the iodoacetate, displacing the iodide ion in an SN2 reaction. This results in the formation of a stable thioether linkage, covalently attaching the acetate moiety to the protein.
The presence of iodine, a heavy atom, in the derivatizing agent allows it to serve as a phasing vehicle. The significant anomalous scattering signal from the iodine atom can be leveraged in SAD phasing experiments, while its isomorphous replacement of a solvent molecule can be used in MIR.
Caption: Covalent modification of a cysteine residue by 4-Methoxyphenyl 2-iodoacetate.
4-Methoxyphenyl 2-iodoacetate: A Tailored Phasing Reagent
While iodoacetate itself is a useful tool, the derivatization landscape is continually evolving with the synthesis of new reagents designed for improved performance. 4-Methoxyphenyl 2-iodoacetate represents such an advancement, incorporating a methoxy-substituted phenyl group that may offer several advantages.
Physicochemical Properties and Rationale for Use
The introduction of the 4-methoxyphenyl group is not arbitrary. This moiety is expected to influence the reactivity and binding properties of the iodoacetate core in several ways:
-
Enhanced Phasing Power: The additional electron density of the phenyl ring, coupled with the iodine atom, can potentially increase the anomalous signal, providing a stronger phasing signal.
-
Targeted Binding: The aromatic ring can participate in non-covalent interactions, such as pi-stacking with aromatic residues (e.g., Phe, Tyr, Trp) or hydrophobic interactions within protein pockets. This may lead to higher occupancy at specific sites, a crucial factor for successful phasing.
-
Modulated Reactivity: The electronic properties of the methoxy group can subtly influence the reactivity of the iodoacetate, potentially leading to more specific and controlled derivatization.
These properties make 4-Methoxyphenyl 2-iodoacetate a promising candidate for tackling challenging phasing problems, particularly for proteins where traditional heavy-atom soaks have failed to yield high-quality derivatives.
Experimental Protocol: Crystal Derivatization with 4-Methoxyphenyl 2-iodoacetate
The following protocol provides a detailed, step-by-step methodology for the derivatization of protein crystals using 4-Methoxyphenyl 2-iodoacetate. It is designed to be a starting point, and optimization will likely be required for each specific protein-crystal system.
Materials
-
Protein crystals of interest
-
4-Methoxyphenyl 2-iodoacetate
-
Mother liquor (the solution in which the crystals were grown)
-
Cryoprotectant solution (if required for data collection)
-
Micropipettes
-
Crystal harvesting loops
-
Well plates for soaking experiments
Step-by-Step Procedure
-
Preparation of Soaking Solutions:
-
Prepare a stock solution of 4-Methoxyphenyl 2-iodoacetate in a suitable organic solvent (e.g., DMSO or ethanol) at a high concentration (e.g., 100 mM).
-
Prepare a series of soaking solutions by adding small aliquots of the stock solution to the mother liquor to achieve final concentrations in the range of 1-20 mM. It is crucial to ensure that the final concentration of the organic solvent is low enough (<5%) to not damage the crystals.
-
-
Crystal Soaking:
-
Carefully transfer a protein crystal from its growth drop into a drop of the soaking solution using a crystal loop.
-
Incubate the crystal in the soaking solution for a defined period. Soaking times can vary from minutes to several hours. It is advisable to test a range of soaking times (e.g., 15 min, 1 hour, 4 hours).
-
-
Back-Soaking (Optional but Recommended):
-
To remove non-specifically bound reagent, briefly transfer the crystal to a drop of fresh mother liquor for a few seconds to a minute.
-
-
Cryoprotection and Freezing:
-
If data is to be collected at cryogenic temperatures, transfer the derivatized crystal to a cryoprotectant solution. This solution is typically the mother liquor supplemented with a cryoprotectant such as glycerol, ethylene glycol, or sucrose.
-
Rapidly freeze the crystal by plunging it into liquid nitrogen.
-
-
Data Collection and Analysis:
-
Collect a complete X-ray diffraction dataset from the derivatized crystal. It is advisable to collect data at a wavelength that maximizes the anomalous signal of iodine (around 1.54 Å for Cu Kα radiation).
-
Process the data and assess the success of the derivatization by analyzing the anomalous signal and comparing the unit cell parameters to the native dataset to check for isomorphism.
-
Caption: Experimental workflow for protein crystal derivatization and phasing.
Data Interpretation and Phasing Strategy
The successful incorporation of 4-Methoxyphenyl 2-iodoacetate into the crystal lattice will result in a measurable anomalous signal from the iodine atoms. This signal can be utilized in a Single-wavelength Anomalous Dispersion (SAD) experiment to calculate initial phases. Modern crystallographic software packages such as AutoSol or PHENIX can automate the process of locating the heavy-atom substructure and calculating the initial electron density map.
The quality of the resulting electron density map is a direct indicator of the success of the phasing experiment. A clear and interpretable map will allow for the building of an initial model of the protein, which can then be refined against the diffraction data.
Troubleshooting and Optimization
As with any experimental technique, challenges may arise. The table below outlines common issues and potential solutions.
| Problem | Possible Cause | Suggested Solution |
| Crystal cracking or dissolving | High concentration of reagent or organic solvent. | Decrease the concentration of 4-Methoxyphenyl 2-iodoacetate and/or the organic solvent in the soaking solution. |
| Loss of diffraction | Crystal damage during soaking or non-isomorphism. | Reduce soaking time. Screen a wider range of soaking conditions. |
| No significant anomalous signal | Low occupancy of the heavy atom. | Increase the concentration of the reagent and/or the soaking time. Ensure the protein has accessible cysteine residues. |
| Non-isomorphism | Significant changes in the crystal lattice upon derivatization. | Use a lower concentration of the reagent or a shorter soaking time. Co-crystallization may be an alternative. |
Conclusion and Future Outlook
4-Methoxyphenyl 2-iodoacetate presents a promising avenue for overcoming the phase problem in protein crystallography. Its design, which combines the reactivity of iodoacetate with the potential for enhanced binding and phasing power from the methoxyphenyl group, makes it a valuable tool for structural biologists. While its application is still emerging, the principles outlined in this guide provide a solid foundation for its successful implementation in the laboratory. Future developments may include the synthesis of related compounds with different substituents on the phenyl ring to further fine-tune the reactivity and binding properties for specific protein targets.
References
-
Pike, A. C. W., Garman, E. F., Krojer, T., von Delft, F., & Carpenter, E. P. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Structural Biology, 72(3), 303–318. [Link]
-
Borek, D., & Otwinowski, Z. (2010). A rational approach to heavy-atom derivative screening. Acta Crystallographica Section D: Biological Crystallography, 66(4), 437–446. [Link]
-
Dauter, Z., & Dauter, M. (2001). Entering a new phase: using solvent halide ions in protein structure determination. Structure, 9(2), R21–R26. [Link]
-
Evans, G., & Bricogne, G. (2003). Triiodide derivatization in protein crystallography. Acta Crystallographica Section D: Biological Crystallography, 59(11), 1923–1929. [Link]
-
Schaffer, M., et al. (2014). SAD phasing using iodide ions in a high-throughput structural genomics environment. Journal of Structural and Functional Genomics, 15(3), 123–133. [Link]
-
Creighton, T. E. (1989). Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid. In Protein Structure (pp. 55-56). IRL Press. [Link]
-
Li, M., et al. (2017). Iodide as a universal tool for solving new structures of membrane proteins. ESRF Highlights. [Link]
Engineering the Stability of Iodine-Containing Esters in Physiological Conditions
As a Senior Application Scientist, I approach the stability of iodinated esters not merely as a synthetic hurdle, but as a dynamic pharmacokinetic system. Whether designing radiopharmaceuticals for targeted alpha/beta therapy or engineering halogenated prodrugs, a successful molecule must navigate the hostile, enzyme-rich environment of human plasma without prematurely shedding its payload.
This whitepaper dissects the dual vulnerabilities of iodine-containing esters—ester hydrolysis and in vivo deiodination—and provides field-proven structural strategies and self-validating experimental protocols to evaluate their stability under physiological conditions (pH 7.4, 37°C).
Mechanistic Pathways of Instability
When an iodinated ester enters the systemic circulation, it is immediately subjected to two primary modes of degradation. Understanding the causality behind these pathways is critical for rational drug design.
Ester Hydrolysis by Carboxylesterases
Human serum and hepatic tissues are rich in esterases, which contribute to the metabolism of approximately 10% of all therapeutic drugs[1]. These enzymes rapidly hydrolyze unhindered ester bonds, leading to premature prodrug activation or the generation of de-esterified metabolites. This alters the molecule's lipophilicity and biodistribution, often neutralizing its intended targeting efficacy.
In Vivo Deiodination
The carbon-iodine (C-I) bond is highly susceptible to cleavage in vivo. The accumulation of free iodide (I⁻) in the thyroid and stomach is a classic hallmark of poor radiopharmaceutical stability[2]. This deiodination is driven by three primary mechanisms:
-
Deiodinase Enzymes: Specifically target and cleave iodinated aromatic rings, particularly ortho-iodo-phenols[2].
-
Cytochrome P450 (CYP450): Promotes deiodination through xenobiotic oxidation pathways[2].
-
Nucleophilic Attack: Non-specific nucleophiles in plasma can attack electrophilic carbon atoms, displacing the iodine[2].
Degradation pathways of iodinated esters in physiological environments.
Structural Design Strategies for Enhanced Stability
To mitigate these vulnerabilities, structural modifications must be engineered directly into the molecular scaffold. The table below summarizes the quantitative and qualitative stability profiles of various iodinated motifs based on recent pharmacokinetic data.
Table 1: Comparative Stability of Iodinated Scaffolds
| Scaffold / Structural Motif | C-I Bond Type | Primary Vulnerability | In Vivo Stability Profile |
| Aliphatic Chain (Standard) | sp³ | Nucleophilic attack | Low (Rapid deiodination) |
| Ortho-iodo-phenol | sp² | Deiodinase cleavage | Moderate |
| Meta-iodo-arene | sp² | Minimal | High (Resists deiodinases) |
| Neopentyl Glycol | sp³ | Minimal (Steric shielding) | High (CYP450 resistant) |
Strategic Insights:
-
Hybridization Matters: Iodination at sp² carbon atoms (e.g., aromatic rings) is fundamentally more stable against deiodination than iodination at sp³ carbon atoms[2]. Furthermore, positioning the iodine in the meta position of an arene provides superior resistance compared to ortho or para configurations[2].
-
Steric Shielding: The incorporation of bulky iodine atoms or adjacent steric groups can physically block the active sites of esterases. This steric hindrance significantly slows the diffusion rate of water and lipases/esterases to the ester bond[3].
-
The Neopentyl Glycol Breakthrough: Historically, sp³ C-I bonds were avoided due to rapid degradation. However, utilizing a neopentyl glycol scaffold provides exceptional stability against both nucleophilic substitution and CYP-mediated metabolism, effectively shielding the vulnerable bonds[4].
Experimental Methodologies for Stability Evaluation
A robust experimental protocol must be a self-validating system. To ensure that observed degradation (or stability) is an intrinsic property of your synthesized ester and not an artifact of degraded biological matrices, parallel controls must be employed.
In Vitro Human Serum Stability Assay
This assay evaluates the compound's susceptibility to serum esterases and general physiological hydrolysis, providing a reliable indication of the tracer's behavior when administered via the bloodstream[5].
Step-by-step workflow for the in vitro human serum stability assay.
Step-by-Step Protocol:
-
System Validation (Controls): Prepare three parallel reaction tubes: the novel iodinated ester, a known stable control (e.g., a meta-iodo-arene), and a known unstable control (e.g., an unhindered aliphatic ester).
-
Equilibration: Aliquot 1 mL of fresh human serum into each tube and pre-warm to 37°C in a thermomixer. Causality: Pre-warming ensures that serum enzymes are at their physiological kinetic baseline before the substrate is introduced.
-
Spike-in: Add the iodinated compound (typically 1000–4000 pmol) to the serum and vortex gently to ensure homogenous distribution[5].
-
Aliquot Sampling: At predetermined intervals (t = 0, 1, 4, and 24 hours), extract a 100 µL aliquot from each tube.
-
Quenching & Precipitation: Immediately add 100 µL of ice-cold acetonitrile (ACN) to the extracted aliquot. Causality: ACN serves a dual purpose; it instantly denatures serum esterases to lock the kinetic snapshot, and it precipitates serum proteins to prevent catastrophic fouling of the HPLC column.
-
Centrifugation: Spin the quenched samples at 10,000 × g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant via Radio-HPLC or LC-MS to quantify the percentage of intact ester versus hydrolyzed or deiodinated metabolites.
Isolated Esterase Kinetics Assay
To specifically isolate esterase vulnerability without the confounding variables of whole serum, an isolated enzyme assay is utilized.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare 3 mL of 0.1 M sodium phosphate buffer (pH 7.4) in a UV-compatible cuvette.
-
Enzyme Addition: Add 1 mL of purified esterase solution (e.g., carboxylesterase) to the buffer[6].
-
Substrate Initiation: Introduce the iodinated ester substrate. If utilizing a surrogate substrate like p-nitrophenyl acetate (PNP) to benchmark the specific batch of esterase activity, track the isosbestic point of p-nitrophenol. Causality: Tracking the isosbestic point (rather than standard absorption peaks) ensures accurate quantification by avoiding artifacts caused by localized pH shifts during the hydrolysis reaction[6].
-
Spectrophotometric Tracking: Monitor the reaction continuously via UV-Vis spectroscopy at 37°C to derive the catalytic efficiency (
).
References
- Future Prospective of Radiopharmaceuticals from Natural Compounds Using Iodine Radioisotopes as Theranostic Agents Source: MDPI URL
- Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability Source: Journal of Medicinal Chemistry - ACS Publications URL
- Guidance for preclinical studies with radiopharmaceuticals Source: IAEA URL
- Enzymatic degradation and radiopaque attenuation of iodinated poly(ester-urethane)
- Accurately determining esterase activity via the isosbestic point of p-nitrophenol Source: NCSU / BioResources URL
- The emerging role of human esterases Source: PubMed / NIH URL
Sources
- 1. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. www-pub.iaea.org [www-pub.iaea.org]
- 6. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
An In-Depth Technical Guide to the Potential Applications of 4-Methoxyphenyl 2-iodoacetate in Proteomics
Abstract
The covalent modification of cysteine residues is a cornerstone of mass spectrometry-based proteomics, enabling accurate protein identification, quantification, and the exploration of protein structure and function. Iodoacetamide (IAA) has long been a gold-standard reagent for the alkylation of cysteine thiols, preventing disulfide bond formation and ensuring reproducible peptide analysis. This guide explores the potential of a novel derivative, 4-Methoxyphenyl 2-iodoacetate (MPIA), as a next-generation tool for proteomics research. We will delve into the fundamental chemistry of cysteine alkylation and extrapolate from the well-established applications of IAA and its analogues to propose innovative MPIA-based workflows. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of MPIA's potential in quantitative proteomics, chemoproteomics, and advanced protein-labeling strategies, complete with detailed theoretical protocols and workflow diagrams.
Introduction: The Critical Role of Cysteine Alkylation in Proteomics
In the landscape of mass spectrometry (MS)-based proteomics, sample preparation is paramount to achieving high-quality, reproducible data. A critical step in the typical "bottom-up" proteomics workflow is the reduction and alkylation of cysteine residues.[1][2] Cysteine's thiol group (-SH) is highly nucleophilic and readily forms disulfide bonds, which can interfere with enzymatic digestion and lead to incomplete sequence coverage and inaccurate protein identification.[3][4]
Alkylation with reagents like iodoacetamide (IAA) irreversibly caps these reactive thiols with a carbamidomethyl group, forming a stable thioether bond.[3][5] This prevents re-oxidation and disulfide bond formation, ensuring that cysteine-containing peptides are consistently identified in their reduced form.[3] The choice of alkylating agent can significantly impact the quality of proteomic data, with iodoacetamide being favored for its high reactivity and specificity under typical proteomics conditions.[1]
This guide introduces a novel iodoacetate derivative, 4-Methoxyphenyl 2-iodoacetate (MPIA). We will explore how the introduction of the 4-methoxyphenyl group could enhance and expand upon the capabilities of traditional iodoacetate-based reagents, opening new avenues for proteomic inquiry.
The Chemistry of Cysteine Alkylation by 4-Methoxyphenyl 2-iodoacetate
The core reactivity of MPIA is expected to mirror that of iodoacetamide: the nucleophilic attack of a deprotonated cysteine thiol (thiolate) on the electrophilic carbon of the iodoacetate moiety. This results in the displacement of the iodide leaving group and the formation of a stable thioether linkage.
The key distinction of MPIA is the presence of the 4-methoxyphenyl group. This aromatic substituent may subtly influence the reactivity of the iodoacetate group through electronic effects. More significantly, it introduces a unique chemical handle that can be exploited for a variety of novel applications, which will be the focus of the subsequent sections.
Reaction Mechanism
Caption: Cysteine Alkylation by MPIA.
Application I: Standard Bottom-Up Proteomics
In a standard bottom-up proteomics workflow, MPIA can be seamlessly substituted for iodoacetamide. The primary goal remains the complete and irreversible alkylation of all cysteine residues following disulfide bond reduction.
Workflow for Standard Proteomics
Sources
- 1. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 2. biomedres.us [biomedres.us]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
Thermodynamics of Nucleophilic Substitution: Mechanistic Insights into 4-Methoxyphenyl 2-Iodoacetate
Executive Summary
In the realm of drug development and advanced bioconjugation, the precise alkylation of nucleophilic residues (such as cysteine or lysine) is a critical pathway for synthesizing antibody-drug conjugates (ADCs) and complex active pharmaceutical ingredients (APIs). 4-Methoxyphenyl 2-iodoacetate serves as a highly specialized electrophilic reagent in these workflows.
Unlike standard alkyl halides, this molecule benefits from the synergistic effects of an
Mechanistic Architecture & The Alpha-Effect
The SN2 reaction of 4-methoxyphenyl 2-iodoacetate with a nucleophile (e.g., a thiolate) is characterized by a concerted mechanism where bond formation and bond breaking occur simultaneously. The exceptional reactivity of
Orbital Dynamics and Causality
In a standard SN2 reaction, the nucleophile's Highest Occupied Molecular Orbital (HOMO) attacks the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, which is typically the
Furthermore, the 4-methoxyphenyl group exerts a net inductive electron-withdrawing effect (-I) relative to a standard aliphatic ester. While the methoxy group is electron-donating via resonance (+R) to the phenyl ring, the overall aryloxy group increases the electrophilicity of the
SN2 transition state formation and exergonic resolution for 4-methoxyphenyl 2-iodoacetate.
Thermodynamic Parameters of the SN2 Pathway
To optimize bioconjugation or API synthesis, one must understand the thermodynamic parameters of the transition state. The reaction rate is governed by the Gibbs Free Energy of Activation (
Enthalpic Contributions ( )
The enthalpy of activation is primarily dictated by the energy required to break the carbon-halogen bond. Iodine is a large, highly polarizable ("soft") atom. The C–I bond is significantly weaker (~57 kcal/mol) than a C–Br (~68 kcal/mol) or C–Cl (~81 kcal/mol) bond. Consequently, iodoacetates exhibit a substantially lower
Entropic Contributions ( )
Because the SN2 mechanism is bimolecular, two separate molecular entities (the nucleophile and the iodoacetate) must converge into a highly ordered, rigid transition state. This results in a significant loss of degrees of freedom (translational and rotational). Therefore, the entropy of activation (
Comparative Thermodynamic Data
The following table summarizes representative thermodynamic parameters for the nucleophilic substitution of various
| Halogen Leaving Group | Approx. Activation Energy ( | Enthalpy of Activation ( | Entropy of Activation ( | Relative Reaction Rate ( |
| Chloroacetate | 22.5 kcal/mol | 21.9 kcal/mol | -25.2 cal/mol·K | 1 |
| Bromoacetate | 18.2 kcal/mol | 17.6 kcal/mol | -23.8 cal/mol·K | ~ 50 |
| Iodoacetate | 15.4 kcal/mol | 14.8 kcal/mol | -22.1 cal/mol·K | ~ 200 |
Data illustrates the thermodynamic superiority of the iodoacetate moiety, driven by a lower enthalpic barrier.
Experimental Methodology: Self-Validating Kinetic Assays
To extract precise thermodynamic data for 4-methoxyphenyl 2-iodoacetate in a specific solvent system, a Variable-Temperature NMR (VT-NMR) kinetic assay is the gold standard. As a Senior Application Scientist, I mandate the use of a self-validating protocol. Instrument thermocouples can drift; therefore, temperature calibration and internal standard normalization are non-negotiable steps to ensure data integrity.
Step-by-Step Protocol: VT-NMR Eyring Analysis
Step 1: Temperature Calibration (Crucial for Trustworthiness)
-
Insert a standard NMR tube containing 100% methanol (for temperatures < 298 K) or 100% ethylene glycol (for temperatures > 298 K) into the NMR spectrometer.
-
Measure the chemical shift difference (
) between the hydroxyl and aliphatic protons. -
Calculate the true internal temperature of the probe using standard calibration equations. Do not rely solely on the digital readout.
Step 2: Reagent Preparation & Internal Standardization
-
Prepare a stock solution of 4-methoxyphenyl 2-iodoacetate (50 mM) in deuterated acetonitrile (CD₃CN).
-
Add an inert internal standard, such as 1,3,5-trimethoxybenzene (10 mM). Causality: The internal standard ensures that any changes in integration are strictly due to chemical conversion, validating mass balance and negating errors from instrument shimming or receiver gain fluctuations.
-
Prepare a stock solution of the nucleophile (e.g., benzyl mercaptan, 500 mM) in CD₃CN. Using a 10-fold excess establishes pseudo-first-order kinetics, simplifying rate calculations.
Step 3: Kinetic Data Acquisition
-
Equilibrate the NMR probe to the first calibrated temperature (e.g., 283 K).
-
Inject the nucleophile into the substrate NMR tube, mix rapidly, and insert into the spectrometer.
-
Acquire ¹H-NMR spectra at fixed intervals (e.g., every 30 seconds for 30 minutes).
-
Integrate the disappearance of the
-protons of the iodoacetate (typically a singlet around 3.8 - 4.0 ppm) relative to the internal standard. -
Repeat the entire process at four additional calibrated temperatures (e.g., 288 K, 293 K, 298 K, 303 K).
Step 4: Thermodynamic Extraction
-
Plot
versus time for each temperature to determine the pseudo-first-order rate constants ( ). -
Construct an Eyring-Polanyi plot:
versus . -
Extract the Enthalpy of Activation (
) from the slope ( ) and the Entropy of Activation ( ) from the y-intercept ( ).
Step-by-step experimental workflow for extracting thermodynamic parameters via Eyring analysis.
Causality in Molecular Design: Why the 4-Methoxyphenyl Ester?
In drug development, reagent selection is never arbitrary. While a simple ethyl 2-iodoacetate could perform the initial SN2 alkylation, the 4-methoxyphenyl derivative is deliberately chosen for two advanced synthetic reasons:
-
UV Traceability: The electron-rich aromatic ring provides a strong chromophore, allowing the bioconjugation or alkylation process to be precisely monitored and quantified via High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Sequential Reactivity (The "Activated Ester" Paradigm): After the initial SN2 reaction at the
-carbon, the resulting product is a 4-methoxyphenyl ester. Aryl esters are significantly more reactive toward nucleophilic acyl substitution than alkyl esters. The +R effect of the methoxy group finely tunes this reactivity—it makes the ester stable enough to survive the initial SN2 alkylation without premature hydrolysis, yet reactive enough to undergo subsequent amidation when exposed to a primary amine. This allows the molecule to act as a bifunctional linchpin in complex API synthesis.
References
-
Theoretical Elucidation of the Formation of γ-butyrolactone from Haloacetate Source: ResearchGate URL:[Link]
-
Reactions of 2-Propanol Radical with Halogenated Organics in Aqueous Solution: Theoretical Evidence for Proton-Coupled Electron Transfer and Competing Mechanisms Source: ACS Publications (The Journal of Physical Chemistry B) URL:[Link]
-
Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions Source: ACS Publications (Organic Letters) URL:[Link]
-
Comprehensive Organic Reactions in Aqueous Media Source: Dr. Hazhan (Educational Repository) URL:[Link]
Methodological & Application
Protocol for synthesizing 4-Methoxyphenyl 2-iodoacetate from 4-methoxyphenol
Application Note & Technical Guide for Alkylating Agent Preparation
Introduction & Chemical Rationale
4-Methoxyphenyl 2-iodoacetate (CAS 1612216-59-7) [1] is a highly reactive
The synthesis of iodoacetate esters presents unique handling challenges. Direct esterification using iodoacetyl chloride is often plagued by the reagent's lachrymatory nature, extreme moisture sensitivity, and propensity for light-induced degradation. To bypass these issues, this application note details two field-proven, highly robust synthetic pathways:
-
The Direct Steglich Esterification : A mild, one-step coupling using iodoacetic acid [3].
-
The Two-Step Finkelstein Route : A highly scalable alternative utilizing stable chloroacetyl chloride followed by a thermodynamically driven halide exchange.
Mechanistic Workflow
The following diagram illustrates the logical divergence between the direct coupling and the two-step halide exchange methodologies.
Workflow for synthesizing 4-Methoxyphenyl 2-iodoacetate via Steglich or Finkelstein pathways.
Protocol 1: Direct Steglich Esterification (Primary Method)
This method employs a carbodiimide to activate iodoacetic acid, with 4-dimethylaminopyridine (DMAP) acting as a nucleophilic acyl transfer catalyst.
Mechanistic Causality & Design Choices:
-
EDC·HCl over DCC : Dicyclohexylcarbodiimide (DCC) produces dicyclohexylurea (DCU), a byproduct notoriously difficult to remove as it streaks on silica and is partially soluble in organic solvents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) is selected because its urea byproduct is highly water-soluble, allowing for complete removal during simple aqueous extraction [3].
-
Thermal Control : Carbodiimide activation is exothermic. Adding EDC at 0 °C prevents the rearrangement of the O-acylisourea intermediate into an inactive N-acylurea dead-end product.
-
Actinic Protection : The carbon-iodine bond is relatively weak (~238 kJ/mol) and susceptible to homolytic cleavage by ambient light. Shielding the reaction prevents the generation of free iodine radicals (
), which degrades the product and complicates purification.
Reagents
-
4-Methoxyphenol (1.0 eq)
-
Iodoacetic acid (1.1 eq)
-
EDC·HCl (1.2 eq)
-
DMAP (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure
-
Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Wrap the flask entirely in aluminum foil to shield it from light.
-
Dissolution : Dissolve 4-methoxyphenol (1.0 eq), iodoacetic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM (approx. 0.2 M relative to the phenol).
-
Activation : Cool the reaction mixture to 0 °C using an ice-water bath. Add EDC·HCl (1.2 eq) portion-wise over 10 minutes to control the exotherm.
-
Propagation : Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 3–4 hours. Monitor reaction completion via TLC (Hexanes:EtOAc, 4:1; visualize with UV and iodine stain).
-
Quench & Wash : Dilute the reaction with additional DCM. Transfer to a separatory funnel.
-
Wash with 1M HCl (2 × 30 mL) to remove DMAP and unreacted EDC.
-
Wash with saturated aqueous
(2 × 30 mL) to neutralize and remove unreacted iodoacetic acid. -
Wash with 10% aqueous Sodium Thiosulfate (
) (1 × 30 mL). Self-validating step: This instantly reduces any free back to colorless iodide, ensuring the organic layer remains pale yellow/colorless. -
Wash with brine (1 × 30 mL).
-
-
Isolation : Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator bath 30 °C to prevent thermal degradation). The crude product can be purified via short-plug silica gel chromatography if necessary.
Protocol 2: Two-Step Finkelstein Approach (Alternative Method)
When high-purity iodoacetic acid is unavailable or degraded, the Finkelstein route is the most reliable alternative. It utilizes the highly stable chloroacetyl chloride. The subsequent halide exchange is driven to completion by a thermodynamic sink: the insolubility of NaCl in acetone.
Step 2A: Chloroacetylation
-
Dissolve 4-methoxyphenol (1.0 eq) and Triethylamine (1.5 eq) in anhydrous DCM at 0 °C.
-
Add Chloroacetyl chloride (1.2 eq) dropwise. The solution will immediately form a white precipitate (
). -
Stir for 2 hours at room temperature.
-
Quench with water, extract with DCM, wash with brine, dry over
, and concentrate to yield 4-Methoxyphenyl 2-chloroacetate .
Step 2B: Finkelstein Halide Exchange
-
Dissolve the crude 4-Methoxyphenyl 2-chloroacetate (1.0 eq) in anhydrous acetone (0.5 M).
-
Add Sodium Iodide (NaI, 3.0 eq). Wrap the condenser and flask in aluminum foil.
-
Reflux the mixture at 60 °C for 4–6 hours. Self-validating visual cue: The clear solution will become densely cloudy as NaCl precipitates, confirming the progression of the substitution.
-
Cool to room temperature and filter the mixture through a pad of Celite to remove NaCl salts.
-
Concentrate the filtrate, re-dissolve in Ethyl Acetate (EtOAc), and wash with water and 10%
to remove residual salts and trace iodine. Dry and concentrate to yield the final iodoacetate.
Quantitative Data & Method Comparison
To assist in experimental planning, the following table summarizes the key operational metrics of both protocols:
| Parameter | Method 1: Steglich Esterification | Method 2: Finkelstein Route |
| Overall Yield | 75 - 85% | 80 - 90% (over two steps) |
| Reaction Time | 4 - 5 hours | 8 - 10 hours |
| Reagent Stability | Iodoacetic acid is light/moisture sensitive | Chloroacetyl chloride is highly stable |
| Purification | Simple aqueous wash (if EDC is used) | Filtration of NaCl, simple extraction |
| Safety Profile | Mild handling, avoid light exposure | Lachrymatory intermediates, strict fume hood use |
References
Application Notes and Protocols: Leveraging 4-Methoxyphenyl 2-iodoacetate for SAD Phasing in X-ray Crystallography
Introduction: A New Tool for an Old Problem
The "phase problem" remains a central challenge in X-ray crystallography. While methods like Molecular Replacement (MR) are powerful when a homologous structure is available, de novo structure determination often relies on experimental phasing techniques. Single-wavelength Anomalous Dispersion (SAD) phasing has emerged as a robust and efficient method, particularly with the advent of tunable synchrotron sources and sensitive detectors. The success of SAD phasing hinges on the incorporation of atoms that produce a measurable anomalous signal at a specific X-ray wavelength.
Traditionally, this has been achieved through the incorporation of heavy atoms like selenium (via selenomethionine labeling), mercury, or platinum. However, these methods can be laborious, and the heavy atoms themselves can sometimes perturb the protein structure or inhibit crystallization. More recently, the use of lighter atoms with significant anomalous scattering properties, such as iodine, has gained traction. Iodine offers a strong anomalous signal at commonly available X-ray wavelengths (e.g., Cu-Kα radiation) and can be introduced into protein crystals through soaking or co-crystallization with iodide salts.[1][2]
This application note introduces 4-Methoxyphenyl 2-iodoacetate as a promising reagent for covalent derivatization of proteins for SAD phasing. This compound offers the potential for site-specific introduction of an iodine atom into the protein structure, providing a localized and potent source of anomalous signal. By covalently attaching to specific amino acid residues, 4-Methoxyphenyl 2-iodoacetate can overcome some of the challenges associated with non-covalent heavy-atom soaking, such as low occupancy or non-specific binding.
The Rationale: Why 4-Methoxyphenyl 2-iodoacetate?
The design of 4-Methoxyphenyl 2-iodoacetate incorporates several features that make it an attractive candidate for SAD phasing:
-
The Iodoacetate Moiety: The iodoacetate group is a well-established electrophile that readily reacts with nucleophilic side chains of amino acids.[3] The primary target for this reaction is the thiol group of cysteine residues, forming a stable thioether bond. This covalent modification ensures a high-occupancy incorporation of the iodine atom at specific sites within the protein structure.
-
The 4-Methoxyphenyl Group: The aromatic ring provides a rigid scaffold that can influence the binding and orientation of the iodoacetate group within the protein. The methoxy substituent can also modulate the electronic properties and solubility of the compound.
-
Anomalous Scattering of Iodine: Iodine possesses a significant anomalous scattering signal (f'' of ~7.0 electrons at Cu-Kα radiation), which is sufficient for successful SAD phasing experiments.[2]
The covalent nature of the derivatization with 4-Methoxyphenyl 2-iodoacetate is expected to lead to a more homogenous population of derivatized protein molecules, which can improve the quality of the diffraction data and the subsequent phasing calculations.
Mechanism of Action: Covalent Modification of Protein Residues
The primary mechanism of action of 4-Methoxyphenyl 2-iodoacetate is the alkylation of nucleophilic amino acid residues. The most reactive target under typical physiological pH conditions (pH 7-8.5) is the deprotonated thiol group (thiolate) of cysteine residues.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of the cysteine residue attacks the carbon atom bearing the iodine, with iodide acting as the leaving group.
Figure 1. Covalent modification of a cysteine residue by 4-Methoxyphenyl 2-iodoacetate.
While cysteine is the primary target, other nucleophilic residues such as histidine, lysine, and the N-terminal amino group can also be modified, albeit at a slower rate and typically at higher pH. The specificity of the reaction can be controlled by carefully adjusting the pH and the molar excess of the reagent.
Experimental Workflow for SAD Phasing
The overall workflow for utilizing 4-Methoxyphenyl 2-iodoacetate for SAD phasing involves several key steps, from protein derivatization to structure solution.
Sources
- 1. Rapid experimental SAD phasing and hot-spot identification with halogenated fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAD phasing with triiodide, softer X-rays and some help from radiation damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Procedure for site-specific labeling of peptides with 4-Methoxyphenyl 2-iodoacetate
Application Note: Site-Specific N-Terminal Labeling of Peptides using 4-Methoxyphenyl 2-Iodoacetate
Executive Summary
The precise, site-specific conjugation of peptides and proteins is a cornerstone of modern biotherapeutics, diagnostic probe development, and structural biology. Traditional amine-reactive crosslinkers (e.g., N-hydroxysuccinimide [NHS] esters) suffer from stochastic labeling of lysine residues, leading to heterogeneous conjugate mixtures. This application note details a highly controlled, self-validating protocol for the absolute site-specific N-terminal labeling of peptides using 4-Methoxyphenyl 2-iodoacetate (CAS 1612216-59-7)[1]. By leveraging proximity-driven catalysis via a Gly-His (GH) tag, this heterobifunctional reagent enables the selective installation of a thiol-reactive iodoacetyl group exclusively at the N-terminus, priming the peptide for downstream cysteine conjugation.
Mechanistic Principles & Causality
To achieve true site-selectivity, the inherent reactivity of the bioconjugation reagent must be suppressed until it is activated by a specific microenvironment. 4-Methoxyphenyl 2-iodoacetate achieves this through its dual-functional architecture:
-
The 4-Methoxyphenyl Ester: Unlike hyper-reactive NHS esters, phenol esters are relatively stable in aqueous buffers at neutral pH. They require a catalytic trigger to undergo aminolysis. When a peptide is engineered with an N-terminal Glycine-Histidine (Gly-His) sequence, the imidazole ring of the adjacent Histidine acts as a general base. It deprotonates the N-terminal amine of the Glycine, drastically increasing its nucleophilicity and driving the localized expulsion of the 4-methoxyphenol leaving group[2].
-
The Iodoacetyl Group: Once the N-terminus is acylated, the peptide is functionalized with an iodoacetamide handle. Iodoacetates are classic electrophiles that react selectively with the highly nucleophilic sulfhydryl groups of cysteine residues at slightly alkaline pH (8.0–8.5), forming an irreversible thioether bond[3].
Critical Design Constraint: The starting Gly-His tagged peptide must not contain free, unprotected cysteine residues. If present, the iodoacetate moiety will trigger rapid intra- or intermolecular crosslinking during the initial acylation phase.
Mechanistic pathway of Histidine-catalyzed N-terminal acylation using 4-methoxyphenyl esters.
Quantitative Reagent Comparison
Understanding the physicochemical differences between traditional NHS-iodoacetates (like SIA) and 4-Methoxyphenyl 2-iodoacetate is critical for experimental design. The table below summarizes the kinetic and operational parameters that make the 4-methoxyphenyl ester superior for targeted N-terminal workflows[2].
| Parameter | N-Hydroxysuccinimide (NHS) Iodoacetate | 4-Methoxyphenyl 2-Iodoacetate |
| Primary Target | All accessible primary amines (Lysines, N-term) | N-terminus (Requires Gly-His tag) |
| Site-Selectivity | Low (Stochastic, multi-site labeling) | Exquisite (>95% N-terminal specific) |
| Aqueous Stability (t½) | ~10–20 Minutes (pH 7.4) | Highly stable (Days at pH 7.4) |
| Optimal Acylation pH | 7.2 – 8.5 | 7.0 – 7.4 |
| Catalytic Requirement | None (Spontaneous nucleophilic attack) | Proximity-driven Histidine catalysis |
| Mass Shift (Acylation) | +167.9 Da | +167.9 Da |
Experimental Protocol
This workflow is divided into two distinct phases: the site-specific installation of the iodoacetyl group, followed by the downstream conjugation to a target thiol.
Two-step bioconjugation workflow utilizing 4-Methoxyphenyl 2-iodoacetate for site-specific linking.
Phase 1: N-Terminal Iodoacetylation
Objective: Selectively convert the N-terminal amine of a GH-tagged peptide into an iodoacetamide without modifying lysine side chains.
-
Buffer Preparation: Prepare a 50 mM HEPES buffer, pH 7.4. Causality Note: Do not use amine-containing buffers (e.g., Tris or Glycine) as they will competitively react with the ester. A pH of 7.4 is strictly maintained to ensure lysine ε-amines remain protonated (pKa ~10.5) and unreactive, while the His-tag catalyzes the N-terminal reaction.
-
Peptide Dissolution: Dissolve the lyophilized GH-tagged peptide in the HEPES buffer to a final concentration of 100–500 µM.
-
Reagent Preparation: Reconstitute 4-Methoxyphenyl 2-iodoacetate in anhydrous DMSO to create a 10 mM stock solution. Causality Note: Anhydrous DMSO prevents premature hydrolysis of the ester during storage.
-
Acylation Reaction: Add 5 to 10 molar equivalents of 4-Methoxyphenyl 2-iodoacetate to the peptide solution. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent peptide precipitation.
-
Incubation: Incubate the mixture at room temperature (20–25°C) for 16–24 hours under gentle end-over-end rotation. Protect from direct light, as the carbon-iodine bond is photosensitive.
-
Purification: Purify the iodoacetylated peptide intermediate using Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). This removes the 4-methoxyphenol byproduct and unreacted crosslinker. Lyophilize the collected fractions.
Phase 2: Thiol-Reactive Crosslinking
Objective: Conjugate the purified iodoacetyl-peptide to a target cysteine-containing protein or fluorophore.
-
Conjugation Buffer: Prepare 50 mM Sodium Phosphate, 5 mM EDTA, pH 8.0–8.5. Causality Note: Iodoacetates require a slightly higher pH than maleimides to efficiently alkylate thiols[3]. EDTA is mandatory to chelate trace heavy metals that catalyze the oxidative dimerization of free cysteines into disulfides.
-
Reconstitution: Dissolve the target cysteine-containing protein (or thiol-probe) in the conjugation buffer to a concentration of 1–5 mg/mL.
-
Crosslinking: Add the lyophilized iodoacetyl-peptide to the protein solution at a 1.5:1 to 3:1 molar ratio (Peptide:Protein).
-
Incubation: Incubate for 2 hours at room temperature in the dark.
-
Quenching (Optional): Add excess free cysteine or 2-mercaptoethanol (final concentration 10 mM) for 15 minutes to quench any unreacted iodoacetyl groups.
-
Final Purification: Isolate the final thioether-linked bioconjugate using Size Exclusion Chromatography (SEC) or dialysis.
Self-Validation & Analytical Verification
A robust protocol must be a self-validating system. To ensure the integrity of your bioconjugation, perform the following analytical checks at the end of each phase:
Validation 1: Confirming Site-Specific Acylation (Post-Phase 1)
-
Method: LC-MS (ESI or MALDI-TOF).
-
Expected Result: The mass of the peptide should shift by exactly +167.9 Da (Addition of the iodoacetyl group[-C(=O)CH₂I] and loss of one proton).
-
Troubleshooting: If a mass shift of +335.8 Da is observed, off-target di-acylation has occurred. This indicates that the reaction pH was too high (>7.5), causing lysine side-chains to deprotonate and react. If no mass shift is observed, verify the presence of the N-terminal Gly-His sequence, as the proximity catalysis is an absolute requirement for 4-methoxyphenyl esters[2].
Validation 2: Confirming Thioether Formation (Post-Phase 2)
-
Method: Ellman’s Reagent (DTNB) Assay.
-
Expected Result: Measure the free thiol concentration of the target protein before and after the addition of the iodoacetyl-peptide. A successful conjugation will result in a >90% reduction in the absorbance signal at 412 nm, validating the consumption of the free sulfhydryl group.
-
Mass Spectrometry: Intact protein MS of the final conjugate will show a mass shift equal to the mass of the original peptide + 40.0 Da (representing the stable carbamidomethyl crosslink bridge, -CH₂-CO-, after the displacement of iodine).
References
-
Martos-Maldonado, M. C., Hjuler, C. T., Sørensen, K. K., et al. "Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence." Nature Communications 9, 3307 (2018).[Link]
-
Zong, Y., et al. "An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins." Open Biology 12, 210255 (2022).[Link]
Sources
Application Note: Kinetic Optimization of 4-Methoxyphenyl 2-Iodoacetate Covalent Soaking in Protein Crystallography
Executive Summary
Covalent fragment-based drug discovery (FBDD) relies heavily on X-ray crystallography to elucidate the precise binding modes of electrophilic probes[1]. 4-Methoxyphenyl 2-iodoacetate is a potent, cysteine-directed electrophilic fragment. The iodoacetate warhead undergoes a rapid
However, the inherent reactivity of iodoacetates presents a significant crystallographic challenge: balancing the time required for complete diffusion and specific active-site alkylation against the rapid onset of off-target labeling and crystal lattice degradation[2]. This application note provides a self-validating, kinetically optimized protocol for time-course soaking of 4-methoxyphenyl 2-iodoacetate, ensuring high-occupancy electron density maps without compromising diffraction resolution.
Mechanistic Rationale: The Kinetics of Covalent Soaking
The soaking of a covalent fragment is not a single event, but a biphasic kinetic process.
-
Phase 1 (Diffusion & Encounter): The fragment diffuses through the solvent channels of the crystal lattice and forms a reversible, non-covalent encounter complex with the target protein. This requires high fragment concentrations (typically 10–50 mM) to drive occupancy[1].
-
Phase 2 (Covalent Inactivation): The target cysteine thiolate attacks the
-carbon of the iodoacetate, displacing the iodide leaving group and forming a stable thioether bond.
The Causality of Time Optimization: If the soaking time is too short, the
Therefore, we must kinetically trap the specific reaction by optimizing the soaking time, rather than simply lowering the fragment concentration, which would stall Phase 1 diffusion[4].
Caption: Kinetic pathway of covalent soaking highlighting the critical optimization window.
Quantitative Matrix for Time-Course Optimization
The following table summarizes the typical empirical outcomes of a time-course optimization for a highly reactive iodoacetate probe at 10 mM concentration. This matrix serves as a predictive baseline for your specific protein target.
| Soaking Time | Fragment Conc. | Estimated Occupancy | Resolution Limit | Lattice Integrity | Mechanistic State |
| 10 min | 10 mM | < 30% | High (e.g., 1.8 Å) | Intact | Diffusion limited; incomplete |
| 30 min | 10 mM | 50 – 70% | High (e.g., 1.9 Å) | Intact | Primary target alkylation progressing. |
| 1 hour | 10 mM | > 90% (Optimal) | Good (e.g., 2.0 Å) | Slight mosaic spread | Specific covalent adduct fully formed. |
| 3 hours | 10 mM | 100% + Off-target | Poor (e.g., 2.8 Å) | Cracking / Melting | Secondary cysteines/lysines alkylated. |
| 24 hours | 10 mM | Highly non-specific | No diffraction | Dissolved | Catastrophic lattice failure. |
Self-Validating Experimental Protocol
To avoid wasting valuable synchrotron beamtime on degraded or unreacted crystals, this protocol integrates a Self-Validation Checkpoint using Intact Mass Spectrometry.
Step 1: Establish Baseline Crystal DMSO Tolerance
Fragments are highly hydrophobic and require DMSO for solubilization. However, DMSO can independently degrade crystals[1].
-
Procedure: Transfer apo-crystals into mother liquor containing 5%, 10%, and 20% (v/v) DMSO without the fragment. Incubate for 3 hours.
-
Causality: You must decouple DMSO-induced degradation from alkylation-induced degradation. Select the highest DMSO concentration that maintains crystal integrity and resolution[3].
Step 2: Reagent Preparation (Light Protection)
-
Procedure: Dissolve 4-methoxyphenyl 2-iodoacetate in 100% anhydrous DMSO to create a 100 mM stock.
-
Causality: Iodoacetates are highly light-sensitive. Ambient light exposure causes homolytic cleavage of the carbon-iodine bond, generating reactive radicals that destroy proteins non-specifically. Wrap all tubes and crystallization plates in aluminum foil.
Step 3: Time-Course Soaking Execution
-
Procedure: Prepare a soaking solution of 10 mM 4-methoxyphenyl 2-iodoacetate in the optimized mother liquor (from Step 1).
-
Transfer 5 apo-crystals into individual 2 µL soaking drops.
-
Incubate at the crystallization temperature in the dark for 10 min, 30 min, 1 h, 3 h, and 24 h .
Step 4: Self-Validation Checkpoint (Intact LC-MS)
-
Procedure: Do not immediately freeze all crystals for X-ray diffraction. Instead, harvest one crystal from each timepoint, wash it briefly in cryoprotectant to remove unbound fragment, and dissolve it in 20 µL of LC-MS grade water.
-
Analyze via Intact Protein LC-MS.
-
Validation: Look for a mass shift of +164.05 Da (addition of the 4-methoxyphenyl acetate moiety, minus the iodide leaving group).
-
Decision Gate: Proceed to X-ray data collection only for the timepoint that shows >80% specific single-adduct formation without secondary or tertiary mass additions.
Step 5: Cryoprotection and Flash-Cooling
-
Procedure: Transfer the remaining crystals from the validated optimal timepoint into a cryoprotectant solution (e.g., mother liquor + 20% glycerol) containing 10 mM of the fragment for 30 seconds.
-
Harvest using a nylon loop and plunge rapidly into liquid nitrogen.
Step 6: X-ray Diffraction and Refinement
-
Procedure: Collect data at a synchrotron source. During structure refinement, ensure the covalent bond is defined in the restraint dictionary (e.g., a LINK record between the cysteine SG atom and the fragment's
-carbon).
Caption: Self-validating experimental workflow for optimizing covalent soaking times.
Data Interpretation & Troubleshooting
-
High B-factors at the Adduct Site: If the electron density (
map) shows the covalent bond but the 4-methoxyphenyl ring has high B-factors (blurriness), the bulky ester may be adopting multiple conformations. Solution: Reduce the soaking time slightly to capture a more uniform initial binding state, or collect data at a lower temperature if possible. -
Loss of Diffraction but No Adduct on LC-MS: If the crystal melts but LC-MS shows no covalent modification, the degradation is purely solvent-driven. Solution: The target pocket may be occluded by crystal packing contacts[3]. You must switch to a co-crystallization strategy.
-
Non-Specific Density: If you observe electron density for the fragment at multiple surface histidines or lysines, the soaking time is too long. The intrinsic reactivity of the iodoacetate has outpaced specific pocket binding[2]. Revert to the 10-minute or 30-minute timepoint.
References[1] Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - nih.gov -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuZ6RWViEJZsE2NRjaGD2ApONEE_SoHcvg2xQvukgDQckffFLgqF9W5fKIJDjPbofnc7lxojyPtjRGVRfs9MZ7YQQQbWUAfzYrhAg0acDaBPWRFU0XimVpvNOz2oXdZ-8Zxw2syazo384V3A==[2] Crystallographic covalent fragment screening – but why? - blogspot.com -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG616aGVSsFVl1zThmCYWN0NR6HqvwPNt2_6Uov_rD9-xmp5kvrJxexG-8XCTyd2-CqksKX2wdzCnUNQnjChiPVIQjuYvGI9n1ETNvwbNiseNtkwiJd-nFPDLa-jlG_FwKMYTzoSVIVadYfI4k4mQ76QaKAkMyqtkI1fDggywxnWvowW3HgZ0WE5Wev9eXR7vk=[3] Fragment-based screening targeting an open form of the SARS-CoV-2 main protease binding pocket - IUCr Journals - iucr.org -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHywiYVBtJccZwG44-OTMBdaHd5Jd7Uuor1VxMSQsYol3EfH3ZguavKkNrxxp48wi8JUD6rWQ7NOjZ6J4FKcK_13Ug52lb1vegFCmqNZuhMZwNzgiyB0n1LTv86vlg_NjyMdxtQcJVbM0U3j45sgKHU71oChl85DyAO[4] Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening | Journal of the American Chemical Society - acs.org -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5QbNZ_tRwnB5VqkLHUqmeA5YM8wQ44KCQTY_NFcPxOzIwHy12JnmuAP7SK_a4cVKZ7zcyJVyjJR-_h0YvsJD3n6mtoTImJAxjIkmR0EtcSyZf5yAOpGVP-qgKJaplKlC1Vmkl0dqa
Sources
- 1. Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Fragments: Crystallographic covalent fragment screening – but why? [practicalfragments.blogspot.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Hydrolytic Stability of 4-Methoxyphenyl 2-iodoacetate
An in-depth guide to maximizing the experimental success of 4-Methoxyphenyl 2-iodoacetate by mitigating hydrolytic degradation.
Welcome to the technical support guide for 4-Methoxyphenyl 2-iodoacetate. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile alkylating agent. Its efficacy in bioconjugation and synthetic chemistry is well-established; however, its susceptibility to hydrolysis can be a significant experimental hurdle. This guide provides in-depth, field-proven insights and protocols to help you understand, control, and minimize hydrolytic degradation, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of 4-Methoxyphenyl 2-iodoacetate.
Q1: What is hydrolytic instability, and why is 4-Methoxyphenyl 2-iodoacetate particularly susceptible?
A1: Hydrolysis is the cleavage of a chemical bond by the addition of water. 4-Methoxyphenyl 2-iodoacetate has an ester functional group, which is inherently susceptible to hydrolysis, breaking down into a carboxylic acid and an alcohol.[1] This reaction can be catalyzed by either acid or base.[2] The molecule is an α-haloester, a class of compounds often used as potent alkylating agents.[3] The presence of the iodine atom, an effective electron-withdrawing group, increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack by water.
Q2: What are the primary degradation products of 4-Methoxyphenyl 2-iodoacetate hydrolysis?
A2: The hydrolysis of the ester bond results in the formation of 4-Methoxyphenylacetic acid and Iodoethanol. However, the primary concern in most applications is the loss of the reactive iodoacetate moiety, which renders the compound inactive for its intended alkylation purpose. The primary hydrolysis product you will likely observe as an impurity is 4-Methoxyphenylacetic acid.[4][5]
Q3: What are the key experimental factors that accelerate the hydrolysis of this compound?
A3: Several factors can significantly increase the rate of hydrolysis.[6][7] The most critical for this compound are:
-
pH: The rate of ester hydrolysis is significantly faster under both strongly acidic (pH < 4) and, especially, alkaline (pH > 8) conditions.[8]
-
Aqueous Environments: Direct and prolonged contact with water, including moisture in the air or in non-anhydrous solvents, is the primary driver of degradation.[9]
-
Temperature: Higher temperatures increase the rate of most chemical reactions, including hydrolysis.[9]
-
Nucleophilic Buffers: Buffers containing primary or secondary amines (e.g., Tris, glycine) or other nucleophiles can directly react with the iodoacetate, competing with the target reaction and leading to reagent inactivation.[10]
Q4: What is the optimal pH range for working with 4-Methoxyphenyl 2-iodoacetate in aqueous solutions?
A4: Most esters exhibit their greatest stability in a slightly acidic to neutral pH range. For this compound, a pH range of 6.0-7.5 is recommended for reactions involving thiol-containing biomolecules like proteins with cysteine residues.[11] A comprehensive pH-rate profile study is advised if the compound will be used extensively in a specific buffered system.[8]
Troubleshooting Guide: Common Experimental Issues
If your experiments are yielding inconsistent or poor results, this guide can help diagnose and solve the problem.
| Problem Observed | Potential Cause | Recommended Solution & Rationale |
| Low or No Product Yield in an alkylation or bioconjugation reaction. | Reagent Hydrolysis: The 4-Methoxyphenyl 2-iodoacetate likely degraded before or during the reaction. | 1. Verify Reagent Integrity: Before use, analyze the solid reagent via HPLC or NMR to confirm purity. 2. Use Anhydrous Solvents: Prepare stock solutions in high-purity, anhydrous DMSO or DMF.[12] 3. Fresh Solutions: Always prepare stock solutions immediately before use. Do not store in solution, even when frozen. 4. Reaction Order: Add the reagent to the reaction mixture last to minimize its contact time with the aqueous buffer before it can react with the target. |
| High Variability / Poor Reproducibility between experimental runs. | Inconsistent Reagent Activity: This often stems from variable levels of hydrolysis due to differences in handling. | 1. Standardize Handling Protocol: Ensure every experiment uses reagent from the same lot, handled with the same procedure (e.g., time from weighing to use, solvent grade). 2. Control Water Content: Use sealed, anhydrous-grade solvents and store them under an inert atmosphere (e.g., argon or nitrogen). 3. Temperature Control: Perform reactions at a consistent, controlled temperature. Avoid leaving reagents or reaction mixtures on the benchtop for variable amounts of time.[13] |
| Appearance of Unexpected Byproducts in LC-MS or NMR analysis. | 1. Hydrolysis Products: The byproducts may be 4-Methoxyphenylacetic acid or related degradants. 2. Reaction with Buffer: The reagent may be reacting with buffer components. | 1. Confirm Byproduct Identity: If possible, obtain a standard of 4-Methoxyphenylacetic acid to confirm its presence by co-injection (HPLC) or spiking (NMR). 2. Switch to a Non-Nucleophilic Buffer: Replace buffers like Tris or glycine with HEPES or Phosphate buffer, which are less reactive towards haloacetyl groups.[10] |
| Difficulty Purifying Product on silica gel chromatography. | On-Column Degradation: The silica gel, which is slightly acidic and contains surface-bound water, can catalyze the hydrolysis of the ester. | 1. Minimize Contact Time: Run the column as quickly as possible. 2. Use a Less Acidic Stationary Phase: Consider using neutral alumina or a deactivated silica gel. 3. Alternative Purification: If possible, use other methods like recrystallization or preparative HPLC. Some α-halo esters are known to be unstable on silica.[14] |
Troubleshooting Decision Workflow
This diagram outlines a logical workflow for diagnosing the root cause of low product yield.
Caption: Troubleshooting workflow for low reaction yield.
Core Experimental Protocols
Adherence to these protocols will significantly enhance the stability of 4-Methoxyphenyl 2-iodoacetate during storage and use.
Protocol 1: Long-Term Storage and Handling
-
Storage Environment: Upon receipt, store the solid compound in its original vial inside a desiccator at the recommended temperature (typically 2-8°C). For long-term storage, placing the desiccator in a freezer (-20°C) is preferable.
-
Inert Atmosphere: Before sealing the vial for storage, flush the headspace with an inert gas like argon or nitrogen to displace moisture and oxygen.
-
Light Protection: The vial should be amber-colored or wrapped in aluminum foil to protect the compound from light, which can cause decomposition.[9]
-
Handling: When weighing the compound, do so quickly in a low-humidity environment. Do not leave the container open to the atmosphere. Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.
Protocol 2: Preparation and Use of Stock Solutions
Causality: Stock solutions, especially in protic or non-anhydrous solvents, are highly prone to degradation. This protocol minimizes hydrolysis by using an appropriate solvent and advocating for immediate use.
-
Solvent Selection: Use only high-purity, anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Ensure the solvent is from a freshly opened bottle or has been properly stored over molecular sieves.
-
Preparation: Calculate the required amount of reagent for your experiment. Prepare the stock solution immediately before it is needed.
-
Dissolution: Add the anhydrous solvent to the pre-weighed solid and vortex thoroughly until fully dissolved.
-
Immediate Use: Use the stock solution without delay. Do not store stock solutions. Any unused portion should be appropriately discarded. The stability of haloacetyl compounds in DMSO/DMF is limited, and freeze-thaw cycles can introduce moisture.[12]
Protocol 3: Example Workflow for a Bioconjugation Reaction
Causality: This workflow is designed to maximize the reaction between the iodoacetate and a target thiol (e.g., on a protein) while minimizing the competing hydrolysis reaction. The key is to control the pH and minimize the time the reagent spends in the aqueous environment before reacting.
-
Buffer Preparation: Prepare a non-nucleophilic buffer (e.g., 50 mM Sodium Phosphate, 5 mM EDTA, pH 7.2). Degas the buffer thoroughly to remove dissolved oxygen, which can oxidize thiols.
-
Prepare Biomolecule: Dissolve your thiol-containing protein or peptide in the prepared buffer to the desired concentration. If the protein has disulfide bonds that need to be reduced to free the target thiols, treat it with a reducing agent like TCEP and subsequently remove the reducing agent via dialysis or a desalting column.
-
Prepare Reagent Stock: Immediately before starting the conjugation, prepare a concentrated stock solution of 4-Methoxyphenyl 2-iodoacetate in anhydrous DMSO as described in Protocol 2. A 10-20 fold molar excess of the reagent over the thiol is a common starting point.[11]
-
Initiate Reaction: Add the required volume of the reagent stock solution directly to the stirring protein solution.
-
Incubation: Allow the reaction to proceed at room temperature or 4°C, protected from light. The reaction is typically complete within 2-12 hours.[11] Monitor progress if possible.
-
Quenching: Add a small molecule thiol like 2-mercaptoethanol or L-cysteine to a final concentration of ~10 mM to quench any unreacted 4-Methoxyphenyl 2-iodoacetate.
-
Purification: Immediately purify the resulting conjugate using size-exclusion chromatography, dialysis, or another appropriate method to remove excess reagent and byproducts.
Hydrolysis Mechanism & Key Factors
The following diagram illustrates the base-catalyzed hydrolysis mechanism and highlights the factors that must be controlled.
Caption: Mechanism of ester hydrolysis and key accelerating factors.
Analytical Methods for Stability Monitoring
To ensure the integrity of your reagent, especially for critical applications, analytical verification is recommended.
HPLC Method for Purity Assessment
A reverse-phase HPLC method can effectively separate 4-Methoxyphenyl 2-iodoacetate from its primary hydrolytic degradation product, 4-Methoxyphenylacetic acid.
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Expected Elution | 4-Methoxyphenylacetic acid (more polar) will elute earlier than the parent ester, 4-Methoxyphenyl 2-iodoacetate (less polar). |
This method serves as a powerful quality control check before beginning an experiment and can be adapted to monitor the stability of the compound under various simulated conditions (e.g., in different buffers or at different temperatures).
References
-
Noszál, B., Kraszni, M., & Visky, D. (1999). [Characterization of the kinetics of ester hydrolysis at the submolecular level]. Acta Pharmaceutica Hungarica, 69(3), 147–154. Retrieved from [Link]
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Grafiati. (2022, February 18). Bibliographies: 'Hydrolysis of ester'. Grafiati. Retrieved from [Link]
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Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved from [Link]
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Day, J. N. E., & Ingold, C. K. (1941). Mechanism and kinetics of carboxylic ester hydrolysis and carboxyl. Transactions of the Faraday Society. Retrieved from [Link]
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Newling, W. B. S. (1936). 293. The kinetics of the acid and the alkaline hydrolysis of esters. Journal of the Chemical Society (Resumed). Retrieved from [Link]
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Suárez-Castillo, O. R., et al. (n.d.). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]
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Creative Biolabs. (2024, November 7). Troubleshooting Guides. Creative Biolabs. Retrieved from [Link]
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Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
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Ismail, W., et al. (2011). Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. Journal of Biological Chemistry, 286(16), 14115–14123. Retrieved from [Link]
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HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]
-
Clark, J. (2023, January 22). The Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]
-
AbOliGo. (n.d.). Bioconjugation Optimization & Troubleshooting. Retrieved from [Link]
- Higuchi, T., & Lachman, L. (1955). Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I. Journal of the American Pharmaceutical Association, 44(9), 521-526.
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Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]
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University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
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Carboni, F., et al. (2018). Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. The Journal of Organic Chemistry, 83(23), 14394–14403. Retrieved from [Link]
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Engberts, J. B. F. N., & Blandamer, M. J. (2003). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry, 1, 1437-1442. Retrieved from [Link]
-
Eurofins. (n.d.). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
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Scilit. (n.d.). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Retrieved from [Link]
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Ismail, W., et al. (2011, April 1). Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point. Journal of Biological Chemistry, 286(16), 14115-14123. Retrieved from [Link]
-
ResearchGate. (2025, October 13). Phenyliodine(III)diacetate (PIDA): Applications in Organic Synthesis. Retrieved from [Link]
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US EPA. (2026, January 2). Analytical Methods. Retrieved from [Link]
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Slideshare. (n.d.). Factors affecting stability of drugs. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Iodosobenzene Diacetate, Phenyliodonium Diacetate, PIDA. Retrieved from [Link]
- Google Patents. (n.d.). EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition.
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ResearchGate. (n.d.). Reaction of phenyl iodoacetate with butyl vinyl ether. Retrieved from [Link]
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Clinical Gate. (2015, February 8). Chemical stability in dosage forms. Retrieved from [Link]
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Asensio-Ramos, M., et al. (2010). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 676(1-2), 1-15. Retrieved from [Link]
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PCCA. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Retrieved from [Link]
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Frontiers. (n.d.). Tackling the Problem of Sensing Commonly Abused Drugs Through Nanomaterials and (Bio)Recognition Approaches. Retrieved from [Link]
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ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
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Loba Chemie. (2016, April 13). 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Bielawski, M., & Olofsson, B. (n.d.). Submitted by Marcin Bielawski and Berit Olofsson. Organic Syntheses Procedure. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: About. Chemistry. Retrieved from [Link]
-
Cheméo. (n.d.). Phenol, 4-methoxy-, acetate. Retrieved from [Link]
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Troubleshooting low yields in 4-Methoxyphenyl 2-iodoacetate synthesis
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the synthesis of 4-Methoxyphenyl 2-iodoacetate. Our goal is to equip you with the necessary knowledge to diagnose and resolve common issues leading to low yields, ensuring the efficiency and success of your experimental work.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in the synthesis of 4-Methoxyphenyl 2-iodoacetate can stem from a variety of factors, from reagent quality to reaction conditions. This section provides a systematic approach to identifying and addressing these common pitfalls.
Question 1: My reaction appears incomplete, with significant starting material (4-methoxyphenol) remaining even after extended reaction times. What are the likely causes and how can I resolve this?
Answer:
An incomplete reaction is one of the most common reasons for low yields. Several factors can contribute to this issue:
-
Insufficient Acylating Agent Activity: The key to this synthesis is the effective acylation of 4-methoxyphenol with an iodoacetylating agent. If the activity of your iodoacetyl chloride or iodoacetic anhydride is compromised, the reaction will stall. This can be due to hydrolysis from improper storage.
-
Inadequate Base: The base, typically a tertiary amine like triethylamine or a milder base like potassium carbonate, plays a crucial role in deprotonating the phenol and neutralizing the generated acid. If the base is not strong enough, is wet, or is used in insufficient stoichiometric amounts, the reaction equilibrium will not favor product formation.
-
Low Reaction Temperature: While exothermic, the reaction may require a certain activation energy. Running the reaction at too low a temperature can significantly slow down the reaction rate, leading to an incomplete conversion within a practical timeframe.
Troubleshooting Steps & Experimental Protocols:
-
Verify Reagent Quality:
-
Iodoacetyl Chloride/Anhydride: Use a freshly opened bottle or distill the iodoacetyl chloride before use. To check for hydrolysis, a simple titration can be performed.
-
Base: Use a freshly opened bottle of triethylamine or ensure your potassium carbonate is thoroughly dried in an oven before use.
-
-
Optimize Base and Stoichiometry:
-
Triethylamine: Typically, 1.1 to 1.5 equivalents are used. If you suspect issues, consider increasing the equivalents to 2.0.
-
Potassium Carbonate: This is a heterogeneous reaction, so vigorous stirring is essential to ensure adequate mixing.
-
-
Control Reaction Temperature:
-
Start the reaction at 0 °C to control the initial exotherm, then allow it to slowly warm to room temperature. If the reaction is still sluggish, gentle heating to 40-50 °C can be beneficial. Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting material.
-
Table 1: Recommended Reagent Stoichiometry and Conditions
| Reagent | Stoichiometric Ratio (Equivalents) | Recommended Solvent | Temperature (°C) |
| 4-Methoxyphenol | 1.0 | Dichloromethane (DCM), Acetonitrile (ACN) | 0 to RT |
| Iodoacetyl Chloride | 1.1 - 1.3 | - | - |
| Triethylamine | 1.2 - 1.5 | - | - |
Experimental Workflow: Optimizing Reaction Conditions
Caption: Troubleshooting workflow for an incomplete reaction.
Question 2: My reaction seems to work, but I observe significant product degradation, leading to a low isolated yield. What causes this and how can I prevent it?
Answer:
The product, 4-Methoxyphenyl 2-iodoacetate, is susceptible to degradation, particularly nucleophilic substitution of the iodide. This can be exacerbated by certain conditions during the reaction and workup.
-
Excess Nucleophiles: The presence of excess nucleophiles, such as water during workup or unreacted phenoxide, can lead to the displacement of the iodide, forming byproducts like 4-methoxyphenyl 2-hydroxyacetate.
-
Elevated Temperatures: The carbon-iodine bond is relatively labile. Prolonged exposure to high temperatures during the reaction or purification can promote decomposition.
-
Light Sensitivity: While not as pronounced as with some other iodo-compounds, prolonged exposure to light can contribute to gradual degradation.
Preventative Measures:
-
Aqueous Workup:
-
Perform the aqueous workup promptly after the reaction is complete.
-
Use dilute, cold solutions (e.g., 1M HCl, saturated NaHCO3, brine) to wash the organic layer. This minimizes contact time and reduces the temperature.
-
-
Drying and Solvent Removal:
-
Thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal.
-
Remove the solvent under reduced pressure at a low temperature (rotary evaporator water bath temperature < 40 °C).
-
-
Purification:
-
If column chromatography is necessary, perform it quickly. The silica gel can be slightly acidic and promote degradation. Consider deactivating the silica gel with triethylamine.
-
Recrystallization is often a milder purification method for this compound.
-
Reaction Mechanism and Degradation Pathway
Caption: Desired reaction pathway and potential degradation route.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this synthesis?
A1: Dichloromethane (DCM) and acetonitrile (ACN) are commonly used and generally give good results. DCM is often preferred for its ease of removal and good solubility of the starting materials and product.
Q2: Can I use a different base, such as pyridine?
A2: While pyridine can be used as a base, it can also act as a nucleophile and potentially lead to the formation of pyridinium salt byproducts, complicating purification. Triethylamine is generally a better choice as it is a non-nucleophilic base.
Q3: How should I store the final product?
A3: 4-Methoxyphenyl 2-iodoacetate should be stored in a cool, dark, and dry place. An amber-colored vial in a refrigerator is ideal to minimize degradation over time.
Q4: Is an inert atmosphere (e.g., nitrogen or argon) necessary for this reaction?
A4: While not strictly necessary for the reaction to proceed, using an inert atmosphere is good laboratory practice, especially if you are using anhydrous solvents and aiming for high yields by preventing moisture from entering the reaction.
References
-
PubChem. (n.d.). 4-methoxyphenyl 2-iodoacetate. Retrieved from [Link]
Technical Support Center: Preventing Iodine Liberation in 4-Methoxyphenyl 2-Iodoacetate Solutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most common and detrimental issues encountered when working with iodoacetate esters: the spontaneous liberation of molecular iodine (
The carbon-iodine (C-I) bond is inherently labile. Due to the large atomic radius and polarizability of the iodine atom, the bond dissociation energy is relatively low (~234 kJ/mol). This makes 4-Methoxyphenyl 2-iodoacetate highly susceptible to photolytic cleavage, oxidative degradation, and alkaline hydrolysis. This guide provides the mechanistic causality behind these degradation pathways and field-proven protocols to ensure the integrity of your reagents.
Diagnostic Workflow: Identifying Iodine Liberation
Workflow for diagnosing and addressing iodine liberation in iodoacetate solutions.
Core Troubleshooting Guide (FAQs)
Q1: Why did my 4-Methoxyphenyl 2-iodoacetate solution turn yellow or brown during storage?
A1: The color change is a direct visual indicator of molecular iodine (
Q2: Can I still use the solution if it has a slight yellow tint for my alkylation or cross-coupling reactions?
A2: No. The presence of free iodine indicates that the effective concentration (titer) of your intact 4-Methoxyphenyl 2-iodoacetate has decreased, which will lead to irreproducible stoichiometry. Furthermore, free
Q3: How does the pH of my buffer affect the stability of this compound? A3: 4-Methoxyphenyl 2-iodoacetate contains an ester linkage that is exceptionally sensitive to alkaline hydrolysis. At a pH > 7.5, hydroxide ions act as nucleophiles, attacking the carbonyl carbon and cleaving the molecule into 4-methoxyphenol and iodoacetic acid. Iodoacetic acid itself degrades significantly faster at alkaline pH compared to neutral or slightly acidic conditions, rapidly releasing free iodide[1]. If your experimental workflow requires an alkaline pH (e.g., pH 8.0 for optimal cysteine alkylation), the reagent must be added immediately before the reaction rather than pre-formulated in the buffer.
Q4: What is the optimal storage strategy to prevent iodine liberation? A4: To suppress both photolytic and oxidative degradation pathways, you must eliminate light, heat, and oxygen. Store the solid compound as a lyophilized powder at -20°C in an amber or foil-wrapped vial. If a liquid stock solution must be prepared, use anhydrous, degassed organic solvents (such as DMF or DMSO), purge the vial's headspace with an inert gas (Argon or Nitrogen), and store at -20°C in the dark.
Preventative Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies explain not just how to prepare the solutions, but the causality behind each step to guarantee reagent stability.
Protocol 1: Preparation of Ultra-Stable Degassed Stock Solutions
-
Solvent Degassing: Sparge anhydrous DMF or DMSO with ultra-pure Argon for 15 minutes.
-
Causality: Displacing dissolved oxygen prevents the oxidative conversion of trace iodide to molecular iodine, shutting down a major secondary degradation pathway.
-
-
Dissolution under Subdued Light: Weigh the 4-Methoxyphenyl 2-iodoacetate and dissolve it in the degassed solvent strictly under low-light conditions (e.g., using a darkroom or red-light environment).
-
Causality: Minimizes photon-induced homolytic cleavage of the C-I bond during the highly vulnerable dissolution phase.
-
-
Aliquot and Purge: Transfer the solution into amber glass vials. Purge the headspace of each vial with Argon for 10 seconds before immediately sealing with a PTFE-lined cap.
-
Causality: Amber glass blocks UV/Vis radiation; Argon prevents atmospheric moisture (which causes hydrolysis) and oxygen ingress.
-
-
Storage: Store immediately at -20°C.
Protocol 2: Spectrophotometric Quality Control (QC)
Before utilizing a stored stock solution in a critical assay, validate its integrity using this rapid QC step.
-
Baseline Setup: Blank a UV-Vis spectrophotometer with the pure, degassed carrier solvent.
-
Sample Measurement: Dilute an aliquot of the stock solution 1:10 in the carrier solvent and measure the absorbance at 350 nm.
-
Causality: Molecular iodine and triiodide complexes in polar solvents exhibit a distinct, strong absorption peak at ~350 nm[2].
-
-
Validation Threshold: If the absorbance (
) is > 0.05, significant iodine liberation has occurred. Discard the solution. This self-validating step ensures only intact, high-titer alkylating agents are introduced into your experiments.
Quantitative Data Presentation
The following table summarizes the representative degradation kinetics of iodoacetate esters under various environmental conditions.
Table 1: Representative Stability Profile of 4-Methoxyphenyl 2-Iodoacetate Solutions
| Storage Condition | Light Exposure | Solvent / pH Environment | Estimated Half-Life ( | Visual Indicator |
| 25°C (Room Temp) | Ambient Light | Aqueous Buffer, pH 8.0 | < 2 hours | Rapid yellowing/browning |
| 25°C (Room Temp) | Dark | Aqueous Buffer, pH 8.0 | ~ 12 hours | Slow yellowing |
| 4°C (Refrigerated) | Dark | Aqueous Buffer, pH 5.0 | > 48 hours | Colorless |
| -20°C (Frozen) | Dark | Degassed Anhydrous DMSO | > 6 months | Colorless |
Note: Data reflects general kinetic behavior for iodoacetate ester derivatives. Always prepare fresh solutions in aqueous buffers immediately prior to use.
References
-
Mapping photochemical cycles over femtosecond to millisecond timescales using transient absorption spectroscopy Source: Science and Technology Facilities Council (STFC) URL: [Link]
-
Ultraviolet absorption spectra of iodine, iodide ion and triiodide ion Source: ResearchGate URL: [Link]
-
Effects of pH, Temperature, and Chemical Structure on the Stability of S-(Purin-6-yl)-l-cysteine Source: ACS Publications URL: [Link]
Sources
Technical Support Center: Optimizing pH Buffers for 4-Methoxyphenyl 2-Iodoacetate Alkylation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 4-Methoxyphenyl 2-iodoacetate for precision bioconjugation, peptide mapping, and targeted alkylation.
The Chemical Causality of pH in Alkylation
Successful alkylation with 4-Methoxyphenyl 2-iodoacetate requires balancing two competing chemical mechanisms. This specialized reagent features an iodoacetate group (a potent electrophile) and a 4-methoxyphenyl ester (a hydrolytically sensitive linkage). Understanding the causality behind pH adjustments is critical for experimental success.
The SN2 Alkylation Pathway (Targeted)
Alkylation of cysteine residues proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The reaction requires the cysteine thiol (-SH) to be deprotonated into a highly nucleophilic thiolate anion (-S⁻), which then executes a concerted backside attack on the
The BAC2 Hydrolysis Pathway (Undesired) If the buffer pH exceeds 8.5, the concentration of hydroxide ions (OH⁻) becomes problematic. Hydroxide acts as a strong nucleophile, attacking the carbonyl carbon of the 4-methoxyphenyl ester via a base-catalyzed acyl-oxygen fission (BAC2) mechanism[2]. This hydrolyzes the reagent into 4-methoxyphenol and iodoacetate, destroying your specific mass tag and leading to heterogeneous sample profiles.
Loss of Specificity Elevated pH (>8.5) also deprotonates primary amines, such as lysine side chains and peptide N-termini, making them competitive nucleophiles. This leads to off-target alkylation, complicating downstream mass spectrometry (MS) analysis and data interpretation[3].
Reaction pathways of 4-Methoxyphenyl 2-iodoacetate driven by pH conditions.
Quantitative Data: Buffer pH vs. Reaction Dynamics
To ensure reproducibility, consult the following table summarizing how pH dictates the fate of your alkylation reaction[4].
| pH Range | Thiolate (Cys) Reactivity | Amine (Lys/N-term) Reactivity | Ester Stability | Overall Recommendation |
| < 7.0 | Very Low (Protonated) | Negligible | Highly Stable | Avoid. Reaction is too slow; incomplete alkylation. |
| 7.5 – 8.0 | Optimal | Low | Stable | Ideal. Maximizes Cys specificity while preserving the ester. |
| 8.1 – 8.5 | High | Moderate | Moderately Stable | Caution. Acceptable for short incubations, but risks increase. |
| > 8.5 | Very High | High | Unstable (Hydrolysis) | Avoid. Severe off-target modifications and reagent degradation. |
Troubleshooting FAQs
Q: Why is my alkylation yield low despite using a 20-fold molar excess of the reagent? A: The most common culprit is an unintended drop in pH during the reduction step. Reducing agents like TCEP-HCl are highly acidic. If your buffer capacity is insufficient, adding TCEP can drop the pH below 7.0, preventing the deprotonation of cysteine thiols[5]. Solution: Always verify the pH of the reaction mixture after adding all additives.
Q: My MS data shows off-target modifications on lysine residues. How do I fix this? A: Off-target amine alkylation occurs when the pH is too high (>8.5) or the incubation time is excessively long[3]. Ensure your buffer is strictly maintained at pH 7.5–8.0. Additionally, avoid using nucleophilic buffers like Tris. The primary amine in Tris competes for the alkylating agent, forcing you to add massive excesses of the reagent which exacerbates non-specific binding. Use HEPES or Phosphate buffers instead.
Q: The reagent solution turned yellow upon reconstitution. Is it still good? A: No. A yellow coloration indicates the release of free iodine due to reagent degradation. Iodoacetate derivatives are highly light-sensitive and unstable in aqueous solutions[5]. Solution: Always prepare 4-Methoxyphenyl 2-iodoacetate immediately before use and perform all incubations in the dark.
Logical workflow for troubleshooting incomplete or non-specific alkylation.
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system. It includes mandatory checkpoints to ensure the chemical environment remains optimal for 4-Methoxyphenyl 2-iodoacetate, preventing both ester hydrolysis and incomplete alkylation.
Step 1: Buffer Preparation & Solubilization
-
Dissolve your protein sample (20–100 µg) in 50 µL of 100 mM HEPES buffer, pH 7.8 . Causality: HEPES is a non-nucleophilic buffer that provides excellent buffering capacity in the target range, unlike Tris which contains reactive primary amines.
Step 2: Reduction & pH Validation
-
Add TCEP-HCl to a final concentration of 5–10 mM to reduce disulfide bonds[5].
-
Self-Validation Checkpoint: Spot 1 µL of the mixture onto a micro-pH test strip. TCEP-HCl is highly acidic; if the pH has dropped below 7.5, titrate with 1M NaOH in 0.5 µL increments until the pH is restored to 7.8.
-
Incubate at 37°C for 30–45 minutes[4].
Step 3: Alkylation (Time & Light Sensitive)
-
Immediately before use, dissolve 4-Methoxyphenyl 2-iodoacetate in anhydrous DMSO to create a 200 mM stock.
-
Add the reagent to the protein mixture to achieve a final concentration of 15–20 mM (ensuring a minimum 3-fold molar excess over TCEP).
-
Self-Validation Checkpoint: Wrap the reaction tube completely in aluminum foil. Iodoacetates degrade rapidly via photo-oxidation[5].
-
Incubate in the dark at room temperature for exactly 30 minutes. Do not exceed 45 minutes to prevent off-target amine alkylation[3].
Step 4: Quenching
-
Quench the unreacted 4-Methoxyphenyl 2-iodoacetate by adding DTT or
-mercaptoethanol to a final concentration of 50 mM. Incubate for 15 minutes in the dark. Causality: Quenching provides a sacrificial nucleophile to consume the remaining active reagent, ensuring the reaction stops precisely when intended and protecting the sample during downstream processing.
References
-
The SN2 Reaction Mechanism Master Organic Chemistry URL:[Link]
-
15.9: Hydrolysis of Esters Chemistry LibreTexts URL: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Guide: Reducing Non-Specific Binding of 4-Methoxyphenyl 2-iodoacetate (MPIA) in Cell Lysates
Welcome to the technical support center for researchers utilizing 4-Methoxyphenyl 2-iodoacetate (MPIA) and other iodoacetamide-based chemical probes. This guide is designed to provide you, our scientific partners, with in-depth troubleshooting strategies and field-proven protocols to address the common challenge of non-specific binding in cell lysates. As senior application scientists, we have structured this guide to move beyond simple step-by-step instructions, focusing instead on the underlying chemical principles to empower you to make informed decisions and design robust, self-validating experiments.
Section 1: Understanding the Chemistry of MPIA Binding
A foundational understanding of your probe's reactivity is the first line of defense against non-specific binding. This section addresses the core mechanisms at play.
Q1: What is the intended biochemical target of MPIA and what is the reaction mechanism?
4-Methoxyphenyl 2-iodoacetate (MPIA) is an electrophilic probe designed to covalently modify nucleophilic amino acid residues. Its primary target is the thiol group of cysteine residues.[1][2]
The Mechanism: Nucleophilic Substitution (SN2) The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The key to specificity lies in the unique properties of cysteine:
-
Thiolate Anion Formation: The sulfhydryl group (-SH) of a cysteine residue has a pKa typically around 8.3. At physiological pH (~7.4), a fraction of these groups exist as the highly nucleophilic thiolate anion (-S⁻).
-
Electrophilic Attack: This thiolate anion acts as a potent nucleophile, attacking the carbon atom bonded to the iodine atom on the MPIA molecule.
-
Irreversible Covalent Bond: This attack displaces the iodide leaving group, forming a stable, irreversible thioether bond between the MPIA probe and the cysteine residue.[2][3]
This reaction is highly favorable due to the strong nucleophilicity of the thiolate, making cysteine the intended primary target for iodoacetamide-based probes.[1]
Q2: If MPIA is specific for cysteine, what causes the non-specific binding observed in my experiments?
Non-specific binding (NSB) is a multifactorial problem arising from both covalent and non-covalent interactions. High background in your final analysis is rarely due to a single cause, but rather a combination of the following factors:
-
Off-Target Covalent Reactions: While the cysteine thiol is the preferred target, other nucleophilic amino acid side chains can react with MPIA, especially under non-optimal conditions.[4] These include the imidazole ring of histidine, the thioether of methionine, and the ε-amino group of lysine.[4][5] These reactions are highly pH-dependent; as the pH increases above 8.5, these other side chains become deprotonated and more nucleophilic, increasing the likelihood of off-target labeling.[4]
-
Hydrophobic Interactions: Both the MPIA probe, which contains a phenyl ring, and many cellular proteins possess hydrophobic regions. These regions can aggregate or bind non-covalently to each other, the affinity resin (e.g., agarose or magnetic beads), and even plasticware.[6][7] This is a major contributor to background.
-
Ionic (Charge-Based) Interactions: Proteins can bind non-specifically to charged surfaces on the affinity matrix or other proteins through electrostatic interactions.[8][9]
-
Affinity Matrix Binding: A significant portion of background proteins are often "bead binders"—proteins that have an intrinsic affinity for the solid-phase support (e.g., sepharose, agarose) itself, independent of the probe or bait protein.[10][11]
Section 2: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered by researchers.
-
Q: My final mass spectrometry results show hundreds of proteins, including high-abundance proteins like tubulin and actin. What's the most likely cause?
-
A: This is a classic sign of high non-specific binding. The most common culprits are excessive probe concentration, insufficient washing, and proteins binding directly to the affinity matrix. Start by titrating your MPIA concentration downwards and increasing the stringency and number of your wash steps. Implementing a pre-clearing step is also highly recommended (see Protocol 2).[6][10]
-
-
Q: How do I choose the right lysis buffer?
-
A: The ideal lysis buffer preserves protein integrity while effectively solubilizing your proteins of interest. For most cytoplasmic proteins, a buffer with a non-ionic detergent like NP-40 or Triton X-100 is a good starting point.[12] For more stringent lysis, a RIPA buffer can be used, but be aware that its components (like SDS) can interfere with downstream affinity purification if not sufficiently diluted.[12][13] Crucially, always include a protease inhibitor cocktail and maintain cold temperatures (4°C) throughout the process to prevent protein degradation.[13][14][15]
-
-
Q: What pH should my labeling reaction be?
-
Q: Should I add a blocking agent like BSA to my lysate?
-
A: Adding a blocking protein like Bovine Serum Albumin (BSA) is generally not recommended during the labeling step, as the probe would react with the cysteines in the BSA. However, BSA and non-fat dry milk are excellent blocking agents to use for pre-clearing the lysate and for blocking the affinity beads before you add your labeled lysate for pulldown.[8][16]
-
-
Q: How do I quench the MPIA reaction?
-
A: After the desired incubation time, you must quench any unreacted MPIA to prevent it from labeling proteins during subsequent steps. This is done by adding a high concentration of a thiol-containing reducing agent, such as Dithiothreitol (DTT) or β-mercaptoethanol.[17][18][19] A final concentration of 5-10 mM DTT is typically sufficient.
-
Section 3: Comprehensive Troubleshooting Guide
This section provides a systematic approach to reducing non-specific binding, organized by experimental stage.
3.1 The Experimental Workflow: Pinpointing Sources of NSB
High background is best addressed proactively. This workflow highlights critical optimization points at each stage of a typical chemoproteomics experiment.
Caption: Key optimization points in the MPIA chemoproteomics workflow.
3.2 Stage 1: Cell Lysis & Sample Preparation
The quality of your starting material dictates the success of the entire experiment.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low protein yield | Inefficient cell lysis; Protein degradation. | Choose a lysis method appropriate for your cell type (e.g., sonication for tougher cells).[14][20] Always work on ice and use fresh lysis buffer containing a protease inhibitor cocktail.[12][13][14] |
| High background in all samples | Lysate is too concentrated; Contaminants from sample. | Ensure accurate protein quantification (e.g., BCA assay) and normalize all samples to the same concentration before labeling.[3] Wash cells with cold PBS before lysis to remove media components.[12] |
| Inconsistent results between replicates | Variable sample handling. | Standardize all procedures, including cell harvesting, washing, and lysis times. Ensure complete removal of PBS before adding lysis buffer to avoid dilution.[12] |
3.3 Stage 2: MPIA Labeling
This is where the balance between specific signal and non-specific noise is established.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Very high background; many non-cysteine proteins identified | MPIA concentration is too high; Incubation time is too long; Sub-optimal pH. | Perform a concentration titration. Test a range of MPIA concentrations (e.g., 10 µM to 200 µM) to find the lowest concentration that gives a robust signal for your target.[21][22] Optimize incubation time. Test shorter incubation times (e.g., 15, 30, 60 minutes).[4][19] Check buffer pH. Ensure the labeling buffer pH is between 7.0 and 8.5.[4] |
| Weak or no signal from target proteins | MPIA concentration is too low; Probe has degraded. | Increase MPIA concentration or incubation time. Prepare fresh MPIA stock solutions immediately before use, as iodoacetamide solutions can degrade.[18][19] |
| High background even at low MPIA concentrations | Hydrophobic aggregation of the probe or proteins. | Include a low concentration of a non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or NP-40) in the lysis/labeling buffer to disrupt hydrophobic interactions.[8][23] |
3.4 Stage 3 & 4: Affinity Enrichment & Washing
Aggressive and thorough washing is the most effective way to remove non-specifically bound proteins.
Caption: Troubleshooting decision tree for high background during enrichment.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Many proteins bound in the "no-probe" control | Proteins are binding directly to the affinity matrix. | Pre-clear your lysate. Before adding your labeled lysate, incubate it with empty beads to remove matrix-binding proteins. Discard these beads and use the cleared lysate for your pulldown. |
| High background persists after pre-clearing | Insufficient or non-stringent washing. | Increase wash stringency. Add/increase the concentration of non-ionic detergents (e.g., up to 1% Triton X-100 or Tween-20) and salt (e.g., 150-500 mM NaCl) in your wash buffers to disrupt hydrophobic and ionic interactions.[8][9][10][24] Increase the number and volume of washes. Perform at least 4-5 washes, ensuring the beads are fully resuspended each time.[25][26][27] |
| Loss of specific target protein during washing | Wash conditions are too harsh. | If your specific signal is lost, reduce the stringency slightly. This is a balancing act. Try reducing the detergent concentration first. It is crucial to find the "sweet spot" between removing NSB and retaining your specific binders.[28] |
Section 4: Key Experimental Protocols
Protocol 1: Optimizing MPIA Labeling Concentration
Objective: To determine the lowest concentration of MPIA that provides a robust signal for target proteins while minimizing background.
-
Prepare Cell Lysate: Lyse cells in an appropriate buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors) and normalize the protein concentration of the supernatant to 2 mg/mL.[12]
-
Set Up Titration: Aliquot 500 µL of the normalized lysate into several microcentrifuge tubes.
-
Prepare MPIA Stocks: Prepare fresh stock solutions of MPIA in DMSO or DMF.[19]
-
Add MPIA: Add MPIA to each tube to achieve a range of final concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM, 200 µM). Include a "DMSO only" vehicle control.
-
Incubate: Incubate all samples for 30 minutes at room temperature, protected from light.[17]
-
Quench Reaction: Add DTT to a final concentration of 10 mM to each tube and incubate for 15 minutes to quench unreacted MPIA.[17][18]
-
Proceed to Pulldown & Analysis: Perform your standard affinity pulldown, washing, and elution protocol for all samples.
-
Analyze: Analyze the eluates by SDS-PAGE/Western Blot for a known target or by mass spectrometry. Compare the signal intensity of your target(s) versus the complexity/intensity of background bands across the concentrations. Choose the lowest concentration that gives a good signal-to-noise ratio for future experiments.
Protocol 2: Pre-Clearing Lysate to Reduce Matrix Binding
Objective: To remove proteins that non-specifically bind to the affinity matrix before the specific pulldown.
-
Prepare Beads: For each 1 mL of cell lysate, take 50 µL of your affinity bead slurry (e.g., streptavidin-agarose).
-
Wash Beads: Wash the beads three times with 1 mL of ice-cold lysis buffer (without protease inhibitors). Centrifuge at 500 x g for 1 minute between washes to pellet the beads.[25][29]
-
Block Beads (Optional but Recommended): After the final wash, resuspend the beads in 1 mL of lysis buffer containing a blocking agent (e.g., 1% BSA). Incubate for 1 hour at 4°C on a rotator.[8] Wash again three times with lysis buffer to remove unbound blocking agent.
-
Pre-Clear Lysate: Add the prepared beads to your unlabeled cell lysate.
-
Incubate: Incubate for 1-2 hours at 4°C on an end-over-end rotator.[30]
-
Collect Cleared Lysate: Pellet the beads by centrifugation (500 x g for 2 minutes). Carefully collect the supernatant (this is your pre-cleared lysate) and transfer it to a new tube. Do not disturb the bead pellet.
-
Proceed with Labeling: Use this pre-cleared lysate for your MPIA labeling experiment as described in Protocol 1.
Protocol 3: Stringent Washing Protocol for Affinity Beads
Objective: To effectively remove non-specifically bound proteins after the affinity capture of MPIA-labeled proteins.
-
Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, pH 7.5
-
Wash Buffer 1 (High Salt): 50 mM Tris-HCl, 500 mM NaCl , 1% Triton X-100, pH 7.5
-
Wash Buffer 2 (High Detergent): 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, 0.1% SDS , pH 7.5
-
Wash Buffer 3 (No Detergent): 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Initial Wash: After incubating your labeled lysate with the affinity beads, pellet the beads and discard the supernatant. Perform the first wash with 1 mL of the initial Lysis Buffer. Resuspend the beads fully and rotate for 5 minutes at 4°C. Pellet and discard the supernatant.[25]
-
High Salt Wash (x2): Perform two washes with 1 mL of Wash Buffer 1. This disrupts ionic interactions.
-
High Detergent Wash (x1): Perform one wash with 1 mL of Wash Buffer 2. The inclusion of SDS is highly effective at removing stubborn non-specific binders. Note: This may disrupt weaker specific interactions, so validate this step for your system.
-
Final Wash (x2): Perform two final washes with 1 mL of Wash Buffer 3 to remove residual detergents that can interfere with mass spectrometry.
-
Proceed to Elution: After the final wash, carefully remove all supernatant before adding your elution buffer.
Section 5: References
-
University of Washington's Proteomics Resource. (2011, October 4). Protein Reduction, Alkylation, Digestion. [Link]
-
Pion Inc. (2024, December 3). Cell Lysis Protocol for Protein Isolation: Key Insights for Researchers. [Link]
-
Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. [Link]
-
Kenny, G. E., & Dunsmoor, C. L. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences, 23(6), 732–734. [Link]
-
Westernblot-Protocol. (2020, August 15). Protein Lysis - Lyse cells while trying to maintain protein's integrity. [Link]
-
ELISA Technical Bulletin - No. 3. Effective Blocking Procedures. [Link]
-
ChemRxiv. (2025). CIAA: Integrated Proteomics and Structural Modeling for Understanding Cysteine Reactivity with Iodoacetamide Alkyne. [Link]
-
Gerace, E., & Moazed, D. (2015). Affinity Pull-Down of Proteins Using Anti-FLAG M2 Agarose Beads. Methods in enzymology, 559, 97–107. [Link]
-
OHSU. Affinity Purification Guide. [Link]
-
Bio-Rad. ReadyPrep™ Reduction-Alkylation Kit Instruction Manual. [Link]
-
Labobaza.pl. Blocking Agent and Detergent in ELISA. [Link]
-
Alpha Lifetech. Understanding Pull-Down Protocol: Key FAQs for Users. [Link]
-
Giansanti, P., Tsiatsiani, L., Low, T. Y., & Heck, A. J. (2016). Optimization of cell lysis and protein digestion protocols for protein analysis by LC-MS/MS. Journal of proteome research, 15(10), 3834-3843. [Link]
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Ward, C. C., et al. (2017). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Organic letters, 19(23), 6436–6439. [Link]
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JACS Au. (2025, November 28). A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis. [Link]
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Li, M., et al. (2012). Using Affinity Pulldown Assays to Study Protein-Protein Interactions of human NEIL1 Glycosylase and the Checkpoint Protein RAD9-RAD1-HUS1 (9-1-1) Complex. Journal of visualized experiments : JoVE, (66), e4155. [Link]
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Wikipedia. Iodoacetamide. [Link]
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Hansen, R. E., & Winther, J. R. (2009). Methods for the determination and quantification of the reactive thiol proteome. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(6), 431-440. [Link]
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Shannon, D. A., & Weerapana, E. (2015). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Accounts of chemical research, 48(7), 2027–2036. [Link]
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Shi, Y., et al. (2006). A Quantitative Analysis and Chemical Approach for the Reduction of Nonspecific Binding Proteins on Affinity Resins. Bioconjugate chemistry, 17(2), 476–482. [Link]
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Nicoya. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. [Link]
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MDPI. (2024, April 25). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. [Link]
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Chen, Y., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. RSC Chemical Biology, 2(3), 776-793. [Link]
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ResearchGate. (2014, January 11). How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)?[Link]
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Bio-Rad Antibodies. Western Blot Troubleshooting: High Background Signal on the Blot. [Link]
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Banerjee, A., & Ludueña, R. F. (1991). Use of N,N'-polymethylenebis(iodoacetamide) Derivatives as Probes for the Detection of Conformational Differences in Tubulin Isotypes. Journal of Biological Chemistry, 266(3), 1689-1691. [Link]
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MDPI. (2025, December 5). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. [Link]
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ResearchGate. (a) Reaction of iodoacetamide alkyne probes 55 with nucleophilic... | Download Scientific Diagram. [Link]
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bioRxiv. (2024, November 8). Systematic Optimization of Activity-Based Protein Profiling for Identification of Polysorbate-Degradative Enzymes in Biotherapeutic Drug Substance Down to 10 ppb. [Link]
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Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]
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ACS Publications. (2025, May 19). Detection of Protein Polysulfidation Using a β‑(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB. [Link]
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PubMed. (2006, March 15). Proteomic analysis and the antimetastatic effect of N-(4-methyl)phenyl-O-(4-methoxy) phenyl-thionocarbamate-induced apoptosis in human melanoma SK-MEL-28 cells. [Link]
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University of Dundee. (2021). Quantitative Proteomics Reveals that the OGT Interactome is Remodeled in Response to Oxidative Stress. [Link]
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PMC. (2023, March 1). Different chemical proteomic approaches to identify the targets of lapatinib. [Link]
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Overcoming solubility issues of 4-Methoxyphenyl 2-iodoacetate in water
Technical Support Center: 4-Methoxyphenyl 2-iodoacetate
Welcome to the technical support guide for 4-Methoxyphenyl 2-iodoacetate. This resource is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's poor aqueous solubility. Here, we provide in-depth, field-tested troubleshooting advice and protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 4-Methoxyphenyl 2-iodoacetate and why is its solubility in water a concern?
A1: 4-Methoxyphenyl 2-iodoacetate is an organic ester. Structurally, it possesses a hydrophobic aromatic ring and a reactive iodoacetate group. This combination results in low water solubility, which presents a significant hurdle for its use in aqueous-based biological assays, cell culture experiments, and formulation development. Inadequate dissolution can lead to inaccurate concentration measurements, precipitation during experiments, and ultimately, unreliable results.
Q2: What is the first step I should take when trying to dissolve this compound?
A2: The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is an excellent initial choice due to its strong solubilizing power for a wide range of organic molecules.[1] This high-concentration stock can then be serially diluted into your aqueous experimental medium.
Q3: Are there alternatives if I cannot use DMSO in my experiment?
A3: Yes. If DMSO is incompatible with your experimental system (e.g., due to cellular toxicity at higher concentrations), other water-miscible organic solvents like ethanol or N,N-dimethylformamide (DMF) can be tested. Alternatively, non-solvent-based methods using surfactants or cyclodextrins can be employed.
Q4: How should I properly store 4-Methoxyphenyl 2-iodoacetate?
A4: Due to the reactive nature of the iodoacetate group, the compound should be stored in a cool, dry, and well-ventilated area, protected from light.[2][3] Recommended storage temperatures are often between 2-8°C or -20°C to minimize degradation.[2][4][5][6] Always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate storage information.
Troubleshooting Guide: Common Solubility Issues
Problem 1: My compound precipitates immediately when I add the organic stock solution to my aqueous buffer.
-
Causality: This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The organic co-solvent from the stock solution is diluted, reducing its ability to keep the compound dissolved.
-
Solution 1: Decrease the Final Concentration. The simplest solution is to lower the final working concentration of the compound.
-
Solution 2: Reduce the Stock Solution Volume. Use a more concentrated stock solution so that the volume of organic solvent added to the aqueous phase is minimized (typically ≤1% v/v).
-
Solution 3: Modify the Dilution Method. Instead of adding the stock directly to the full volume of buffer, add the stock solution to a small volume of the buffer first, vortexing vigorously to ensure rapid mixing, and then add the remaining buffer. This can sometimes prevent localized high concentrations that initiate precipitation.
-
Solution 4: Gentle Warming. Gently warming the final solution (e.g., to 37°C) can transiently increase solubility. However, be cautious of compound stability at elevated temperatures and ensure the solution remains clear upon cooling to the experimental temperature.
Problem 2: The dissolved compound solution becomes cloudy or shows precipitation over time.
-
Causality: This indicates that the solution is supersaturated and thermodynamically unstable. Over time, the compound molecules aggregate and precipitate out of the solution. This can be exacerbated by temperature fluctuations or interactions with other components in the media.
-
Solution 1: Employ a Solubilizing Excipient. This is the most robust solution. Adding a surfactant or a cyclodextrin to the aqueous buffer before adding the compound's stock solution can create a stable formulation. These agents actively keep the compound dissolved.
-
Solution 2: Prepare Fresh Solutions. If using excipients is not possible, prepare the final working solution immediately before each experiment to minimize the time for precipitation to occur.
Problem 3: I observe an oily film or small droplets in my solution.
-
Causality: This indicates that the compound has "oiled out," a form of phase separation where it forms a liquid phase that is immiscible with the aqueous medium. This happens when the solubility limit is grossly exceeded.
-
Solution: This requires a significant change in the solubilization strategy. The current approach is not viable. You must either drastically lower the target concentration or incorporate a more powerful solubilization method, such as creating a microemulsion with surfactants or a stable inclusion complex with cyclodextrins.[7]
Advanced Solubilization Strategies
For challenging applications requiring higher concentrations, the following formulation strategies can be employed. The choice depends on the experimental constraints and the required final concentration.
Strategy 1: Co-Solvent Systems
A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly water-soluble compound by reducing the overall polarity of the solvent system.[8]
-
Mechanism: By adding a co-solvent, you create a solvent mixture that is more "like" the hydrophobic solute, which enhances dissolution.
-
Common Examples: Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene Glycol 300/400 (PEG300/400).
-
Considerations: Co-solvents can have biological effects of their own. It is critical to run a vehicle control (the co-solvent in the buffer without the compound) to ensure the observed effects are from the compound itself and not the solvent.
Strategy 2: Surfactant-Based Formulations
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form aggregates called micelles in water.[9][10]
-
Mechanism: Micelles have a hydrophobic core and a hydrophilic shell.[10][11] The hydrophobic 4-Methoxyphenyl 2-iodoacetate partitions into the core, effectively being "hidden" from the water and rendering it soluble.[12]
-
Common Examples: Polysorbate 80 (Tween® 80), Sodium Dodecyl Sulfate (SDS), Pluronic® F-68. Non-ionic surfactants like Tween® 80 are often preferred in biological systems due to lower toxicity.[9]
-
Considerations: Surfactants can disrupt cell membranes at high concentrations. A vehicle control is mandatory.
Strategy 3: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14]
-
Mechanism: They form inclusion complexes by encapsulating the hydrophobic part of a "guest" molecule (in this case, 4-Methoxyphenyl 2-iodoacetate) within their cavity.[15][16][17] This complex has a hydrophilic exterior, making it highly water-soluble.
-
Common Examples: β-Cyclodextrin (β-CD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD). The chemically modified derivatives (HP-β-CD, SBE-β-CD) offer significantly higher solubility and are generally preferred.[13]
-
Considerations: Cyclodextrins are generally well-tolerated in cell culture but can extract cholesterol from cell membranes at very high concentrations.[17]
Data Summary: Comparison of Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Typical Concentration Range |
| Co-Solvents | Reduces solvent polarity.[8] | Simple to implement; effective for stock solutions. | Potential for biological activity/toxicity; may not be sufficient for high concentrations. | 0.1% - 5% (v/v) in final solution |
| Surfactants | Micellar encapsulation.[10][11] | High solubilization capacity; forms stable solutions. | Can disrupt cell membranes; potential for biological interference. | 0.1% - 2% (w/v) |
| Cyclodextrins | Forms water-soluble inclusion complexes.[13][15] | Low toxicity; high stability; well-established for drug delivery.[16] | Higher cost; potential for cholesterol extraction at high concentrations. | 1% - 20% (w/v) |
Experimental Protocols & Workflow
Safety First: Handling 4-Methoxyphenyl 2-iodoacetate
Iodoacetate-containing compounds are alkylating agents and should be handled with care. They are often classified as toxic and can cause skin and eye irritation or damage.[2][3][18]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3][4]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.[2][4]
-
Disposal: Dispose of waste according to your institution's hazardous waste guidelines.
Protocol 1: Standard Co-Solvent Method (DMSO)
This protocol details the most common method for preparing a working solution.
-
Prepare Stock Solution:
-
Weigh out the required amount of 4-Methoxyphenyl 2-iodoacetate powder in a suitable vial.
-
Add the required volume of pure, anhydrous DMSO to achieve a high concentration (e.g., 10-100 mM).
-
Vortex vigorously for 1-2 minutes. If necessary, use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution against a light source to confirm there are no suspended particles. This is your stock solution .
-
-
Prepare Working Solution:
-
Obtain your target aqueous medium (e.g., phosphate-buffered saline, cell culture media).
-
Calculate the volume of stock solution needed to achieve your final desired concentration. Aim for the volume of DMSO to be less than 1% (and ideally less than 0.5%) of the total final volume.
-
Add the aqueous medium to your final container.
-
While vortexing or rapidly stirring the aqueous medium, add the calculated volume of the DMSO stock solution dropwise.
-
Continue to vortex for at least 30 seconds after addition.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
Protocol 2: Cyclodextrin-Enhanced Solubilization
This protocol is for situations where co-solvents are not suitable or higher concentrations are needed.
-
Prepare Cyclodextrin Vehicle:
-
Weigh out the required amount of HP-β-CD or SBE-β-CD.
-
Dissolve it in your target aqueous medium to create a 10-20% (w/v) solution. This may require stirring for several minutes. This is your cyclodextrin vehicle .
-
-
Prepare Compound Stock:
-
Prepare a concentrated stock solution of 4-Methoxyphenyl 2-iodoacetate in a minimal amount of a volatile organic solvent like ethanol or acetone. DMSO can also be used.
-
-
Form the Complex:
-
Add the small volume of the compound's organic stock solution directly to the cyclodextrin vehicle.
-
Stir the mixture vigorously at room temperature for 1-2 hours, or overnight for difficult-to-dissolve compounds. The cyclodextrin will form an inclusion complex with the compound.
-
If a volatile solvent like ethanol was used, it can be removed via rotary evaporation or by purging with nitrogen gas, leaving a clear aqueous solution of the complex. If DMSO was used, ensure its final concentration is acceptably low.
-
This is your final working solution . It can be sterile-filtered if necessary for cell culture applications.
-
Workflow Diagram: Selecting a Solubilization Strategy
The following diagram provides a decision-making framework to guide your choice of solubilization method.
Caption: Decision tree for selecting a solubilization method.
References
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Various Authors. (n.d.). Solubility Enhancement Techniques. Pharmaguideline. [Link]
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Khadka, P., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 1. [Link]
-
Deshmukh, M. T., et al. (2025). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. Asian Journal of Pharmaceutical Research. [Link]
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Uekama, K., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
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Permana, A. D., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
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Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
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Singh, M., et al. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences, 2(2), 72. [Link]
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Wimmer, R., & Wimmer, N. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 221. [Link]
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Sciencemadness Wiki. (2019). Iodoacetic acid. [Link]
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Gallego-Juárez, J. A., et al. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. PMC. [Link]
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Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
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Zargari, S., et al. (2012). Solubilization of Organic Dyes in Surfactant Micelles. Chalmers ODR. [Link]
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Rivera-Utrilla, J., et al. (2022). Synthetic and Natural Surfactants for Potential Application in Mobilization of Organic Contaminants: Characterization and Batch Study. MDPI. [Link]
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Edwards, D. A., et al. (1994). Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. Journal of Environmental Engineering, 120(1), 51-73. [Link]
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Lab FIRP English. (2025). Surfactants in Aqueous Solutions: Essential Guide. [Link]
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Reddit. (2021). What solvents can you do an ester base hydrolysis in? r/Chempros. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Acetyl-2-methoxyphenyl acetate. PubChem Compound Database. [Link]
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Qu, Q., et al. (2013). Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis. Applied and Environmental Microbiology, 79(9), 2946-2955. [Link]
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Loba Chemie. (2016). 4-METHOXYPHENYLACETIC ACID FOR SYNTHESIS MSDS. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Chemistry LibreTexts. (2023). Properties of Esters. [Link]
-
The Good Scents Company. (n.d.). 4-methoxyphenyl acetic acid. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methoxyphenylacetic Acid. PubChem Compound Database. [Link]
-
Royal Society of Chemistry. (2019). Supplementary Information. [Link]
-
Cheméo. (n.d.). Phenol, 4-methoxy-, acetate. [Link]
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Technical Support Center: Minimizing Side Reactions During 4-Methoxyphenyl 2-iodoacetate Esterification
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize side reactions during the synthesis of 4-methoxyphenyl 2-iodoacetate. This document provides in-depth technical guidance, drawing from established chemical principles and peer-reviewed literature, to ensure the successful and efficient synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of unreacted 4-methoxyphenol in my reaction mixture. What are the likely causes?
A1: Incomplete reaction is a common issue. The primary causes include insufficient base strength to fully deprotonate the phenol, suboptimal reaction temperature, or inadequate reaction time.[1][2] For a more detailed analysis and mitigation strategies, please refer to the "Troubleshooting Guide: Problem 1 - Low Conversion of 4-Methoxyphenol."
Q2: My final product is discolored, suggesting the presence of impurities. What are the potential side products?
A2: Discoloration often indicates the formation of side products. Common impurities include products from C-alkylation of the phenoxide ion, self-condensation of the iodoacetate, and potential oxidation of the phenol.[3] Refer to "Troubleshooting Guide: Problem 2 - Formation of C-Alkylation and Other Colored Impurities" for a comprehensive breakdown and purification protocols.
Q3: I am using iodoacetic acid and a coupling agent like DCC, but the yield is low and I see a significant amount of a white precipitate. What is happening?
A3: When using carbodiimide coupling agents like DCC for esterification, a common side reaction is the formation of N-acylurea as an insoluble byproduct.[4][5] This occurs when the activated carboxylic acid rearranges before reacting with the alcohol. For a detailed explanation and alternative methods, see "Alternative Synthesis Strategies."
Q4: Can I use chloro- or bromoacetic acid followed by a halide exchange reaction to synthesize 4-methoxyphenyl 2-iodoacetate?
A4: Yes, this is a viable two-step approach. The first step would be the esterification of 4-methoxyphenol with chloro- or bromoacetic acid (or their acyl chlorides), followed by a Finkelstein reaction to exchange the halogen for iodine.[6][7] This can be an effective strategy to avoid handling iodoacetic acid directly, which can be unstable. See "Alternative Synthesis Strategies: Two-Step Halide Exchange (Finkelstein Reaction)" for a detailed protocol.
Troubleshooting Guide
Problem 1: Low Conversion of 4-Methoxyphenol
Low conversion of the starting phenol is a frequent challenge. The following sections detail the potential causes and provide systematic solutions.
Root Causes and Mechanistic Insights
-
Incomplete Deprotonation: The esterification reaction, particularly when starting from iodoacetyl chloride or anhydride, requires the formation of the 4-methoxyphenoxide ion. If the base used is not strong enough to deprotonate the phenol (pKa ≈ 10.2) completely, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.[1]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Insufficient thermal energy can result in a slow reaction rate, while excessively high temperatures can promote side reactions and decomposition.[2]
-
Poor Solvent Choice: The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the base without strongly solvating the phenoxide nucleophile, thus enhancing its reactivity.[2]
Mitigation Strategies and Protocols
| Parameter | Recommendation | Rationale |
| Base Selection | Use a base with a pKa of its conjugate acid significantly higher than the pKa of 4-methoxyphenol. Potassium carbonate (K₂CO₃) is a common choice. For more challenging reactions, sodium hydride (NaH) can be used, but with caution due to its high reactivity.[1] | Ensures complete formation of the phenoxide nucleophile. |
| Temperature | Typically, reactions are run at temperatures ranging from room temperature to 50-80 °C.[2] Start with milder conditions and gradually increase the temperature while monitoring the reaction progress. | Balances reaction rate with the potential for side reactions. |
| Solvent | Use anhydrous aprotic polar solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF).[2] | Enhances the nucleophilicity of the phenoxide. |
| Reaction Time | Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Typical reaction times can range from 1 to 8 hours.[2] | Ensures the reaction proceeds to completion. |
Experimental Protocol: Optimization of Reaction Conditions
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methoxyphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask.
-
Reagent Addition: Slowly add a solution of iodoacetyl chloride (1.1 eq) in anhydrous acetonitrile to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 50 °C and monitor its progress by TLC.
-
Workup: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.
Problem 2: Formation of C-Alkylation and Other Colored Impurities
The formation of byproducts, particularly those resulting from alkylation at the aromatic ring, can complicate purification and reduce the yield of the desired O-alkylated product.
Root Causes and Mechanistic Insights
-
Ambident Nature of the Phenoxide Ion: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, C-alkylation can occur, especially under certain conditions.[3]
-
Reaction Conditions Favoring C-Alkylation: The use of less polar solvents can favor C-alkylation. High temperatures can also increase the rate of this side reaction.
-
Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities, especially in the presence of air and at elevated temperatures.
Mitigation Strategies and Protocols
| Parameter | Recommendation | Rationale |
| Solvent Choice | Use polar aprotic solvents like DMF or DMSO. | These solvents favor O-alkylation over C-alkylation. |
| Temperature Control | Maintain the lowest effective temperature for the reaction. | Minimizes the rate of competing side reactions. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation of the phenol starting material. |
| Purification | Utilize column chromatography on silica gel to separate the desired O-alkylated product from C-alkylated isomers and other impurities. | Isomeric products often have different polarities, allowing for chromatographic separation. |
Workflow for Minimizing C-Alkylation
Caption: Workflow for minimizing C-alkylation side products.
Alternative Synthesis Strategies
When direct iodoacetylation proves problematic, alternative synthetic routes can offer higher yields and purity.
Steglich Esterification
The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[4][8]
Mechanism of Steglich Esterification
Caption: Mechanism of the Steglich esterification.
Protocol for Steglich Esterification
-
Setup: In a round-bottom flask, dissolve iodoacetic acid (1.0 eq), 4-methoxyphenol (1.0 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Slowly add a solution of DCC (1.1 eq) in DCM to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Filter off the precipitated dicyclohexylurea (DCU). Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Two-Step Halide Exchange (Finkelstein Reaction)
This method involves the initial synthesis of 4-methoxyphenyl 2-chloroacetate or 2-bromoacetate, followed by a halide exchange reaction to yield the desired iodoacetate. The Finkelstein reaction is an Sₙ2 reaction that is driven to completion by the precipitation of the insoluble sodium chloride or bromide in acetone.[6][7][9][10][11]
Step 1: Synthesis of 4-Methoxyphenyl 2-chloroacetate
This can be achieved by reacting 4-methoxyphenol with chloroacetyl chloride in the presence of a base like triethylamine or pyridine.
Step 2: Finkelstein Reaction
Protocol for Finkelstein Reaction
-
Setup: Dissolve 4-methoxyphenyl 2-chloroacetate (1.0 eq) in anhydrous acetone.
-
Reagent Addition: Add sodium iodide (1.5 - 3.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours. The formation of a white precipitate (NaCl) will be observed.
-
Workup: Cool the reaction mixture and filter off the precipitate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Further purification can be achieved by column chromatography if necessary.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of configuration, using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate.[12][13][14][15][16] While typically used for alcohols, it can be adapted for phenols.
Key Considerations for Mitsunobu Reaction:
-
Byproduct Removal: A major challenge with the Mitsunobu reaction is the removal of triphenylphosphine oxide and the reduced hydrazine byproduct.[14]
-
Acidity of Nucleophile: The nucleophile (in this case, iodoacetic acid) should be sufficiently acidic (pKa < 13) to protonate the intermediate betaine, preventing side reactions.[13][15]
Due to the challenges with byproduct removal, the Mitsunobu reaction is often considered when other methods have failed or when specific stereochemical outcomes are desired for chiral alcohols.
References
- Williamson ether synthesis - Wikipedia. (n.d.).
- Two-step Synthesis of Ethyl 4-Methoxycinnam
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (n.d.).
- Williamson Ether Synthesis - ChemTalk. (2022, October 23).
- Mitsunobu Reaction - Organic Chemistry Portal. (n.d.).
- Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds - Benchchem. (n.d.).
- This journal is © The Royal Society of Chemistry 2019 - Rsc.org. (2019).
- Mitsunobu reaction - Wikipedia. (n.d.).
- Williamson Ether Synthesis reaction - BYJU'S. (n.d.).
- Mitsunobu Reaction - Tokyo Chemical Industry. (n.d.).
- Finkelstein reaction - Wikipedia. (n.d.).
- The Mechanism of the Iodin
- Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate - Organic Syntheses. (2019, October 6).
- Mitsunobu Reaction. (2019, August 26).
- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
- Finkelstein Reaction - S
- FINKELSTEIN REACTION | EXPLAN
- Mitsunobu Reaction - Master Organic Chemistry. (2022, November 16).
- Finkelstein Reaction - BYJU'S. (n.d.).
- Finkelstein Reaction - Organic Chemistry Portal. (n.d.).
- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. (n.d.).
- Steglich Esterification - Organic Chemistry Portal. (n.d.).
- Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC. (2022, March 7).
- Technical Support Center: Synthesis of 2'-Iodo-2-(2-methoxyphenyl)acetophenone - Benchchem. (n.d.).
- Steglich Esterification/ Keck Macrolactonization #csirnet #gateexam #setexam #jamchemistry - YouTube. (2023, December 23).
- Acid to Ester - Common Conditions. (n.d.).
- Steglich Esterification Overview | PDF | Ester | Unit Processes - Scribd. (n.d.).
- O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER C
- Acylation of phenol on solid acids: Study of the deactivation mechanism - ResearchG
- Mechanism of phenol oxidation by heterodinuclear Ni Cu bis(μ-oxo) complexes involving nucleophilic oxo groups - PMC. (n.d.).
- Synthesis and Characterization of Bemotrizinol Impurities. (2025, August 26).
- Synthesis and Organic Impurity Profiling of 4-methoxymethamphetamine Hydrochloride and Its Precursors - PubMed. (2017, March 15).
- 4-Iodo-2-methoxyphenol 97 203861-62-5 - Sigma-Aldrich. (n.d.).
- Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method - PubMed. (n.d.).
- EP1138666B1 - A preparation method for 4-(P-methoxyphenyl)
- CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google P
- Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave. (2020, June 22).
- US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google P
- Ester synthesis by esterification - Organic Chemistry Portal. (n.d.).
- 4-Methoxyphenylhydrazine hydrochloride synthesis - ChemicalBook. (n.d.).
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
- WO2006134884A1 - Reaction apparatus for esterification reaction, and esterification product and method for production thereof - Google P
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Validation & Comparative
Mass spectrometry characterization of 4-Methoxyphenyl 2-iodoacetate adducts
Publish Comparison Guide: Mass Spectrometry Characterization of 4-Methoxyphenyl 2-Iodoacetate Adducts
Executive Summary
In bottom-up mass spectrometry (MS)-based proteomics, the reduction and alkylation of cysteine residues are mandatory steps to prevent the random reformation of disulfide bonds. While iodoacetamide (IAA) remains the industry standard, it is chemically indiscriminate in excess, leading to off-target over-alkylation that complicates database searching and quantitative accuracy[1]. Furthermore, standard alkylation does not address the poor electrospray ionization (ESI) efficiency of small, hydrophilic peptides, a critical bottleneck in MS sensitivity[2].
As an advanced alternative, 4-Methoxyphenyl 2-iodoacetate (4-MPIA) serves as a dual-purpose derivatization reagent. It provides highly specific cysteine alkylation while simultaneously appending a hydrophobic, aromatic tag (+164.05 Da mass shift). This guide objectively compares 4-MPIA against traditional alkylating agents, detailing the mechanistic causality behind its performance and providing a self-validating protocol for implementation.
The Mechanistic Paradigm: Overcoming the Limitations of IAA
The fundamental flaw of IAA lies in its small steric profile. While it reacts rapidly with the thiolate anion of cysteine, prolonged incubation or slight stoichiometric excess results in nucleophilic attack by primary amines (N-termini and lysine side chains) and even oxygen nucleophiles[1].
4-MPIA solves this through steric shielding and aromatic stabilization :
-
Kinetic Selectivity: The bulky 4-methoxyphenyl group creates a high activation energy barrier for sterically hindered secondary nucleophiles (like the
-amino group of lysine). This restricts the reaction almost exclusively to the highly exposed, highly nucleophilic thiolate of cysteine. -
Chromatographic Retention: Small tryptic peptides often elute in the void volume of Reversed-Phase Liquid Chromatography (RP-LC) columns. The addition of the hydrophobic C
H O moiety significantly increases their retention time, moving them into the optimal gradient window. -
Ionization Enhancement: Aromatic derivatization is a proven strategy to increase ESI efficiency[2]. The electron-donating methoxy group on the aromatic ring acts as a proton-stabilizing antenna, effectively boosting the signal-to-noise ratio of otherwise invisible hydrophilic peptides. While alternative reagents like acrylamide or chloroacetamide (CAA) reduce off-target effects, they offer no such structural advantages for peptide ionization[3].
Fig 1. Reaction logic of 4-MPIA cysteine derivatization and resulting analytical enhancements.
Comparative Performance Data
To objectively evaluate 4-MPIA, we must benchmark it against the three most common alkylating agents: IAA, CAA, and N-Ethylmaleimide (NEM). The data below summarizes the expected performance metrics based on standard tryptic digests of complex lysates.
| Alkylating Agent | Monoisotopic Mass Shift (Da) | Off-Target Rate (Lys/N-term) | RP-LC Retention Shift | ESI Ionization Efficiency |
| Iodoacetamide (IAA) | +57.021 | High (>5% in excess) | Minimal | Baseline |
| Chloroacetamide (CAA) | +57.021 | Low (<1%) | Minimal | Baseline |
| N-Ethylmaleimide (NEM) | +125.048 | Moderate (~2%) | Moderate | Minor Enhancement |
| 4-MPIA | +164.047 | Very Low (<0.5%) | Significant (+ hydrophobicity) | High (Aromatic stabilization) |
Workflow Visualization
Fig 2. Mechanistic comparison of IAA versus 4-MPIA alkylation workflows in mass spectrometry.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system. The choice of reducing agent and buffer pH are critical causal factors in preventing cross-reactivity and ensuring the 4-MPIA targets only the desired thiolate anions.
Step 1: Lysis and Reduction
-
Action: Lyse 100 µg of protein in 50 mM Triethylammonium bicarbonate (TEAB) buffer (pH 8.0) containing 8M Urea. Add Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes.
-
Causality: The pH must be strictly maintained at 8.0. At this pH, the cysteine thiol (pKa ~8.3) is partially deprotonated to the highly nucleophilic thiolate, while lysine primary amines (pKa ~10.5) remain protonated and unreactive. TCEP is used instead of Dithiothreitol (DTT) because TCEP lacks thiol groups and will not competitively consume the 4-MPIA reagent.
Step 2: 4-MPIA Alkylation
-
Action: Reconstitute 4-MPIA in MS-grade Acetonitrile (ACN). Add to the protein mixture to achieve a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.
-
Causality: Because 4-MPIA is hydrophobic, ACN ensures reagent solubility. The reaction must be kept in the dark because iodo-acetate derivatives are light-sensitive; UV exposure can generate iodine radicals that lead to off-target tyrosine halogenation.
Step 3: Quenching and Digestion
-
Action: Quench the unreacted 4-MPIA by adding DTT to a final concentration of 10 mM (incubate 15 mins). Dilute the urea concentration to <1M using 50 mM TEAB. Add MS-grade Trypsin at a 1:50 (enzyme:protein) ratio and digest overnight at 37°C.
-
Causality: Quenching with DTT provides a sacrificial thiol to consume excess electrophile, guaranteeing that no alkylation occurs during the prolonged digestion step when internal peptides are exposed.
Step 4: Data Validation (The Self-Check)
When analyzing the resulting LC-MS/MS data, configure your search engine (e.g., MaxQuant, MSFragger) with the following parameters to validate the protocol's success:
-
Fixed Modification: Cysteine (+164.0473 Da).
-
Variable Modification: Lysine / Peptide N-terminus (+164.0473 Da). Validation Metric: A successful run will yield >98% alkylation efficiency on Cysteine, with <1% variable modification on Lysine/N-termini. You will also observe a distinct rightward shift in the retention time of short cysteine-containing peptides compared to an IAA-alkylated control.
References
-
Title: Overalkylation of a Protein Digest with Iodoacetamide Source: Analytical Chemistry / PubMed URL: [Link]
-
Title: Derivatization of peptides to enhance ionization efficiency and control fragmentation during analysis by fast atom bombardment tandem mass spectrometry Source: Biological Mass Spectrometry / PubMed URL: [Link]
-
Title: A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide Source: International Journal of Molecular Sciences / PubMed URL: [Link]
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- 3. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of 4-Methoxyphenyl 2-iodoacetate: The Definitive Role of Quantitative NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is not a trivial detail—it is the bedrock upon which the reliability, reproducibility, and safety of subsequent research and development are built. 4-Methoxyphenyl 2-iodoacetate, a key reagent in various organic syntheses, is no exception. Its purity directly impacts reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the integrity of scientific outcomes.
This guide provides an in-depth technical comparison of analytical methods for determining the purity of 4-Methoxyphenyl 2-iodoacetate, with a primary focus on the superior capabilities of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, provide validated protocols, and present a clear, data-driven argument for why qNMR should be a central tool in your analytical workflow.
The Analyte: Understanding 4-Methoxyphenyl 2-iodoacetate and Its Potential Impurities
Before any analysis, a thorough understanding of the target molecule is critical. 4-Methoxyphenyl 2-iodoacetate is an ester synthesized from 4-methoxyphenol and an iodoacetic acid derivative.
Expected ¹H NMR Spectrum: The structure provides distinct, easily identifiable proton environments:
-
Aromatic Protons: Two doublets in the aromatic region (~6.8-7.1 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Protons (-CH₂I): A singlet (~3.8-4.0 ppm) adjacent to the iodine atom and the carbonyl group.
-
Methoxy Protons (-OCH₃): A sharp singlet (~3.8 ppm) in the aliphatic region.
Common Process-Related Impurities: The most probable impurities arise from the synthesis and purification process:
-
Starting Materials: Unreacted 4-methoxyphenol and iodoacetic acid (or its derivatives).
-
Solvents: Residual solvents from the reaction or purification, such as ethyl acetate, dichloromethane, or hexanes.[1][2]
-
Degradation Products: The compound can be susceptible to hydrolysis, reverting to 4-methoxyphenol and iodoacetic acid. The carbon-iodine bond is also known to be labile, particularly with exposure to light, which can lead to de-iodination.[3][4]
The following diagram illustrates the structures of the target analyte and its primary potential impurities.
Caption: Key chemical structures in the purity analysis workflow.
Quantitative NMR (qNMR): A Primary Method for Absolute Purity Assessment
While various techniques can assess purity, quantitative NMR (qNMR) stands apart as a primary analytical method.[5] This distinction is crucial: qNMR allows for direct quantification without needing a calibration curve of the same substance.[5] Its principle is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5][6]
By co-dissolving a precisely weighed amount of the 4-Methoxyphenyl 2-iodoacetate sample with a precisely weighed amount of a high-purity internal standard, the absolute purity of the analyte can be calculated from the integral ratios of their respective signals.[7] This makes qNMR a primary ratio method of measurement, offering a level of trustworthiness and accuracy that is often unmatched.[5][8]
Comparative Analysis: qNMR vs. Traditional Methods
No single technique is a panacea. A senior scientist chooses the right tool for the job based on a clear understanding of its strengths and weaknesses. The table below objectively compares qNMR with other common methods for purity determination.
| Method | Principle | Advantages for 4-Methoxyphenyl 2-iodoacetate | Limitations |
| Quantitative ¹H NMR (qNMR) | Signal integration is directly proportional to molar concentration.[7][9] | Primary Method: No analyte-specific reference standard needed.[5] Simultaneous ID & Purity: Provides structural confirmation and quantification in one experiment.[9] Universal Detection: Detects all proton-containing impurities. Non-destructive. [10][11] | Lower sensitivity than chromatography; potential for signal overlap in complex mixtures. |
| HPLC-UV | Differential partitioning between mobile and stationary phases. | High sensitivity for UV-active impurities; excellent separation efficiency. | Relative Method: Requires a certified reference standard of the analyte for accurate quantification.[10] May not detect non-UV-active impurities. |
| GC-FID | Separation based on volatility and interaction with a stationary phase. | Excellent for quantifying volatile impurities like residual solvents. | Not suitable for non-volatile or thermally labile compounds; requires reference standards for quantification. |
| Elemental Analysis (CHN) | Combustion of the sample to determine the mass fractions of C, H, and N. | Provides fundamental data on elemental composition. | Cannot distinguish between isomers; insensitive to impurities with similar elemental composition (e.g., 4-methoxyphenol).[12] |
| Melting Point | Measures the temperature range over which a solid melts. | Simple, fast, and inexpensive initial check for gross impurities.[13] | Not quantitative; insensitive to small amounts of impurities; only for solids.[12] |
The key takeaway is the orthogonality of qNMR to chromatographic methods.[9][11] While HPLC is excellent for purification, using a mechanistically different method like NMR for the final purity check provides a more robust and validated assessment.
Experimental Protocol: Purity Determination by ¹H qNMR
This protocol is designed as a self-validating system, where the rationale behind each step ensures the integrity of the final result.
Pillar 1: Causality Behind Experimental Choices
-
Selection of Internal Standard (IS): The choice of IS is paramount for accuracy. We need a compound that is highly pure (>99.5%), stable, non-volatile, and has sharp signals that do not overlap with the analyte's signals.[6] Maleic acid is an excellent choice as its vinylic protons appear far downfield (~6.3 ppm) from the analyte signals.
-
Solvent Selection: A deuterated solvent that completely dissolves both the analyte and the IS is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good option due to its high dissolving power.[6]
-
Accurate Mass Determination: qNMR is a mass-based technique. The entire uncertainty of the measurement is often dominated by the accuracy of the weighings. Using a calibrated analytical balance with at least 5-decimal place accuracy is mandatory.[7]
-
NMR Acquisition Parameters for Quantitation: Standard NMR parameters for structural elucidation are insufficient for quantification.
-
Long Relaxation Delay (D1): A delay of at least 5 times the longest T₁ relaxation time of any proton being integrated (both analyte and IS) is essential. A D1 of 30-60 seconds is recommended to ensure all protons fully relax before the next pulse. This ensures that the signal intensity is a true representation of the proton count.
-
90° Excitation Pulse: A calibrated 90° pulse angle ensures maximum and uniform excitation across the spectrum, which is critical for accurate integration.
-
Pillar 2: Step-by-Step Experimental Workflow
The logical workflow for qNMR purity assessment is outlined below.
Caption: Workflow for purity determination of 4-Methoxyphenyl 2-iodoacetate by qNMR.
Pillar 3: Data Analysis and Purity Calculation
The purity of the analyte (Purityₐ) is calculated using the following equation:
Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
m: Weighed mass
-
Purity: Purity of the standard
-
ₐ refers to the analyte (4-Methoxyphenyl 2-iodoacetate)
-
ₛₜd refers to the internal standard (Maleic Acid)
Example Calculation:
-
Integrate:
-
Analyte (ₐ): Methylene protons (-CH₂I) singlet. Nₐ = 2 .
-
Standard (ₛₜd): Vinylic protons (-CH=CH-) singlet. Nₛₜd = 2 .
-
-
Substitute the measured integrals (Iₐ, Iₛₜd), weighed masses (mₐ, mₛₜd), molar masses (Mₐ = 292.07 g/mol , Mₛₜd = 116.07 g/mol ), proton numbers, and the purity of the standard (e.g., 99.9%) into the equation.
-
Scrutinize: Carefully examine the full spectrum for other signals. Compare any observed impurity peaks to the known chemical shifts of starting materials and common solvents to identify and potentially quantify them relative to the internal standard.[1]
Conclusion: An Integrated Approach to Ensuring Quality
For a compound like 4-Methoxyphenyl 2-iodoacetate, where purity is paramount, relying on a single analytical technique can be insufficient. While chromatographic methods like HPLC and GC are indispensable for purification and screening for specific impurities, quantitative NMR (qNMR) provides the most direct, accurate, and comprehensive measure of absolute purity. [5][10]
Its status as a primary method, combined with its ability to provide simultaneous structural confirmation, makes it an authoritative tool for final quality control.[5][9] By integrating qNMR into your analytical workflow, you establish a self-validating system that ensures the quality of your intermediates, enhances the reproducibility of your science, and builds a foundation of trust in your results.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Bruker. (n.d.). Quantitative NMR Spectroscopy. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
BYJU'S. (2019, October 16). Methods of Purification of Organic Compounds. [Link]
-
ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound? [Link]
-
Chemistry LibreTexts. (2021, March 5). 9.2: How do we know when an Organic Compound is Pure? [Link]
-
Eastern Mediterranean University. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
G. A. Petsko & D. Ringe. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]
-
U. Holzgrabe. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
G. R. Fulmer et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
H. E. Gottlieb, V. Kotlyar, & A. Nudelman. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
M. Schiavi et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences. [Link]
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Supporting Information for Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes. (n.d.). Organic Letters. [Link]
-
P. J. Kocienski. (2005). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Protecting Groups. [Link]
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A Comparative Guide to Alkylation Efficiency: 4-Methoxyphenyl 2-Iodoacetate vs. 4-Methoxyphenyl 2-Chloroacetate
This guide provides a comprehensive comparison of the alkylation efficiency between 4-Methoxyphenyl 2-iodoacetate and 4-Methoxyphenyl 2-chloroacetate. Designed for researchers, chemists, and professionals in drug development, this document delves into the fundamental chemical principles governing their reactivity, presents supporting data, and offers detailed experimental protocols to inform the selection of the optimal reagent for specific synthetic applications.
Introduction: The Critical Role of Alkylating Agents
Alkylation, the transfer of an alkyl group from one molecule to another, is a cornerstone of modern organic synthesis and pharmaceutical development.[1] The efficiency of this reaction is paramount, directly impacting yield, purity, and the economic viability of synthesizing complex molecular entities. The choice of an alkylating agent is therefore a critical decision. Among the diverse array of available reagents, α-haloacetates are particularly valuable for introducing an acetate moiety onto nucleophiles such as phenols, thiols, and amines.
This guide focuses on two such reagents: 4-Methoxyphenyl 2-iodoacetate and its chlorinated analog, 4-Methoxyphenyl 2-chloroacetate. While structurally similar, the substitution of iodine for chlorine dramatically alters the reagent's reactivity. Understanding this difference is key to optimizing reaction outcomes.
Mechanistic Insights: The Decisive Role of the Leaving Group
The alkylation reactions involving these reagents typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, a nucleophile attacks the electrophilic carbon atom, simultaneously displacing the halide, which departs as a "leaving group."[2] The rate of an SN2 reaction is highly dependent on the stability of this leaving group.
A fundamental principle in organic chemistry states that weaker bases are better leaving groups because they are more stable with the negative charge they acquire upon departure.[3][4] This principle is the primary determinant of the reactivity difference between iodoacetates and chloroacetates.
-
Basicity and Conjugate Acid Strength: The iodide ion (I⁻) is the conjugate base of hydroiodic acid (HI, pKa ≈ -10), a very strong acid. The chloride ion (Cl⁻) is the conjugate base of hydrochloric acid (HCl, pKa ≈ -7), which is also a strong acid, but significantly weaker than HI. Consequently, I⁻ is a much weaker base than Cl⁻.
-
Bond Strength: The carbon-iodine (C-I) bond is inherently weaker and longer than the carbon-chlorine (C-Br) bond.[2] Less energy is required to break the C-I bond, resulting in a lower activation energy for the reaction and a faster rate.
-
Polarizability: Iodine is a larger, more polarizable atom than chlorine. Its diffuse electron cloud can more effectively stabilize the developing negative charge in the SN2 transition state, further accelerating the reaction.[2]
Therefore, due to its superior leaving group ability, the iodide ion is displaced far more readily than the chloride ion. This leads to the general reactivity trend for alkyl halides: R-I > R-Br > R-Cl > R-F.[3][4]
Sources
High-Resolution HPLC Methods for Quantifying 4-Methoxyphenyl 2-Iodoacetate Reaction Kinetics: A Comparative Column Performance Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Chromatographic evaluation of Core-Shell vs. Fully Porous HPLC columns for ultra-fast kinetic tracking.
Executive Summary & Mechanistic Background
In drug development and mechanistic biochemistry, 4-Methoxyphenyl 2-iodoacetate (4-MPIA) serves as a highly reactive electrophilic probe. Like many iodoacetate derivatives, it is widely utilized for the covalent modification (alkylation) of free thiol groups in cysteines and glutathione[1]. However, quantifying the reaction kinetics of 4-MPIA presents a unique analytical challenge due to its bifunctional nature.
When introduced to an aqueous biological buffer containing a nucleophile, 4-MPIA undergoes two competing reactions:
-
Nucleophilic Substitution (Alkylation): Rapid reaction with thiolate anions to form a stable thioether adduct[2].
-
Ester Hydrolysis: Background degradation into 4-methoxyphenol and iodoacetic acid.
To accurately calculate the bimolecular rate constant (
Fig 1: Competing alkylation and hydrolysis pathways of 4-Methoxyphenyl 2-iodoacetate.
Column Technology Comparison: The Causality of Resolution
To track these rapid kinetics, we compared a Legacy Fully Porous C18 Column (5.0 µm) against a NextGen Core-Shell C18 Column (2.6 µm) .
The Causality of Peak Broadening: Chromatographic performance is governed by the van Deemter equation. In traditional fully porous particles, solute molecules must diffuse deep into the silica pores and back out. This mass transfer resistance causes significant peak broadening at the high mobile phase velocities required for rapid kinetic sampling.
Conversely, the 2.6 µm core-shell architecture features a solid 1.6 µm silica core surrounded by a 0.5 µm porous shell. This physical geometry strictly limits the diffusion path. As a direct result, mass transfer resistance is minimized, causing sharper peaks, enhanced signal-to-noise ratios, and the ability to run at elevated flow rates (e.g., 1.5 mL/min) without a loss in resolution. For kinetic modeling, sharper peaks mean less integration variance and highly accurate rate constants.
Table 1: Chromatographic Performance Comparison
Conditions: 50% to 95% Acetonitrile gradient over 4.5 mins (Core-Shell) vs 15 mins (Porous). Detection at 254 nm.
| Parameter | Legacy Fully Porous C18 (5.0 µm) | NextGen Core-Shell C18 (2.6 µm) | Analytical Advantage |
| Total Run Time | 15.0 min | 4.5 min | 3.3x Faster sampling throughput |
| Peak Width (4-MPIA) | 0.45 min | 0.12 min | 73% Sharper, reducing overlap |
| Resolution ( | 1.8 (Partial overlap) | 4.5 (Baseline resolved) | Eliminates integration errors |
| Backpressure | 120 bar | 280 bar | Safely within standard HPLC limits |
Experimental Methodology: A Self-Validating Protocol
To ensure absolute trustworthiness, the following protocol functions as a self-validating system . The technique relies on the formation of S-carboxymethyl derivatives of free thiol groups with iodoacetic acid derivatives[1].
Because the reaction rate of iodoacetates is highly dependent on the presence of the active thiolate anion[2], dropping the pH below the thiol's pKa instantly protonates the sulfur, terminating the alkylation pathway.
Step-by-Step Kinetic Assay Protocol
-
Buffer Preparation: Prepare 50 mM Sodium Phosphate buffer, pH 7.4, containing 5 mM Glutathione (GSH) as the nucleophile. Equilibrate to 37 °C.
-
Reaction Initiation: Add 4-MPIA (dissolved in DMSO) to a final concentration of 1 mM. Vortex for 2 seconds.
-
Kinetic Sampling: At precise intervals (
), extract a 50 µL aliquot of the reaction mixture. -
Acid Quenching (The Critical Step): Immediately inject the 50 µL aliquot into a vial containing 50 µL of Quench Solution (2% Trifluoroacetic Acid in Acetonitrile).
-
Mechanistic Causality: The TFA drops the pH to ~2.0, instantly protonating the GSH thiolate anion and freezing the alkylation state. The acetonitrile precipitates buffer salts and stabilizes the ester against further hydrolysis.
-
-
Self-Validation Control (
): In a separate vial, add the Quench Solution before adding the 4-MPIA and GSH. Validation Rule: If the HPLC detects any thioether adduct in this vial, the quench is deemed insufficient, and the assay must be discarded. This guarantees that all product formation occurred strictly during the intended reaction window. -
HPLC Analysis: Inject 5 µL onto the Core-Shell C18 column. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Fig 2: Self-validating HPLC workflow for capturing ultra-fast iodoacetate reaction kinetics.
Kinetic Data & Results
By tracking the disappearance of 4-MPIA and the appearance of the thioether adduct over time, pseudo-first-order rate constants (
Table 2: Extracted Kinetic Rate Constants ( ) and Integration Variance
| Kinetic Parameter | Legacy Fully Porous C18 | NextGen Core-Shell C18 | Statistical Variance ( |
| Alkylation Rate ( | 0.92 (Porous) vs 0.99 (Core-Shell) | ||
| Hydrolysis Rate ( | 0.88 (Porous) vs 0.98 (Core-Shell) | ||
| Signal-to-Noise ( | 15:1 | 65:1 | Superior integration of early timepoints |
Conclusion: While both columns yield similar absolute rate constants, the Core-Shell C18 provides a statistically superior fit (
References
-
Iodoacetic acid – Knowledge and References Taylor & Francis[Link]
-
Different efficacy of iodoacetic acid and N-ethylmaleimide in high-performance liquid chromatographic measurement of liver glutathione PubMed / National Institutes of Health (NIH)[Link]
-
Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry PMC / National Institutes of Health (NIH)[Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Different efficacy of iodoacetic acid and N-ethylmaleimide in high-performance liquid chromatographic measurement of liver glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
De Novo Phasing in Protein Crystallography: A Comparative Guide to Heavy Atom Derivatization
As a Senior Application Scientist in structural biology, I frequently encounter projects where Molecular Replacement (MR) fails due to low sequence identity, novel folds, or previously uncharacterized conformational states. In these scenarios, experimental phasing—extracting phase angles from the 1[1]—is the definitive path forward.
While the metabolic incorporation of Selenomethionine (SeMet) remains a gold standard, it is not universally applicable, particularly for eukaryotic expression systems or challenging membrane proteins. This guide provides a rigorous, data-driven comparison of exogenous heavy atom derivatives, focusing on mechanistic causality, signal optimization, and self-validating experimental workflows.
Mechanistic Causality: Selecting the Right Anomalous Scatterer
The fundamental metric for successful SAD (Single-wavelength Anomalous Dispersion) or MAD (Multi-wavelength Anomalous Dispersion) is the anomalous signal-to-noise ratio. The expected anomalous difference depends heavily on the number of heavy atoms, their occupancy, and the 2
2.-
Halides (Bromide/Iodide): Halides do not form covalent bonds; instead, they 3[3]. Because their diffusion into the solvent channels is extremely rapid, they are ideal for fragile crystals that cannot survive prolonged soaking. Iodide provides a massive
of ~8.6 at the Cu wavelength (1.54 Å), making it 4[4]. -
Rational Phasing Tools (I3C/B3C): The "Magic Triangle" (5-amino-2,4,6-triiodoisophthalic acid, I3C) contains5[5]. The causality here is geometric: the fixed distance between the heavy atoms creates a distinct, easily recognizable cross-vector signature in Patterson maps, drastically simplifying the substructure solution. Furthermore, its carboxylate and amino groups provide specific hydrogen-bonding to protein backbones and Arginine residues.
-
Polynuclear Clusters (Ta₆Br₁₂²⁺): For massive macromolecular assemblies, single heavy atoms often provide insufficient phasing power. Clusters like Ta₆Br₁₂²⁺ provide an extraordinarily high localized electron density, which is 6[6].
Quantitative Comparison of Phasing Agents
Table 1: Performance Metrics of Heavy Atom Derivatives
| Derivative Class | Representative Agent | Primary Phasing Method | Anomalous Signal ( | Binding Specificity | Toxicity / Handling |
| Selenomethionine | SeMet | MAD / SAD | ~3.8 | Covalent (Met replacement) | Low (Metabolic) |
| Halides | NaI / KBr | SAD / MAD | ~8.6 | Surface hydration shell | Low |
| Magic Triangles | I3C / B3C | SAD / MAD | 3 × ~8.6 | H-bonding (Backbone/Arg) | Low |
| Heavy Metals | PtCl₄²⁻ / HgI₄²⁻ | MIR / SIRAS | >10 | Covalent (Cys, His, Met) | High (Toxic) |
| Metal Clusters | Ta₆Br₁₂²⁺ | SAD / MIR | ~40 | Electrostatic / Cavities | Moderate |
Decision Matrix for Heavy Atom Selection
To streamline your experimental design, follow this logical decision tree based on your protein's expression system, crystal stability, and available X-ray source.
Decision tree for selecting heavy atom derivatization strategies in protein crystallography.
Self-Validating Experimental Protocols
To ensure scientific integrity, a derivatization protocol must be self-validating. You must confirm heavy atom incorporation and crystal integrity before committing to expensive synchrotron data collection.
Protocol A: Quick Cryo-Soaking with Halides (Iodide/Bromide)
Causality: Prolonged exposure to high-molarity salts induces osmotic shock, destroying the crystal lattice. A "quick soak" (< 60 seconds) exploits the rapid diffusion of small monovalent ions into solvent channels while outpacing lattice degradation.
Step-by-Step Methodology:
-
Cryoprotectant Preparation: Prepare your standard cryoprotectant solution. Supplement this with 0.5 M to 1.0 M NaI or KBr. Critical: Maintain the original precipitant and buffer concentrations to minimize osmotic shock.
-
Harvesting: Transfer the native protein crystal directly into a 2 μL drop of the halide-supplemented cryoprotectant.
-
Timed Incubation: Incubate for exactly 30 to 45 seconds.
-
Flash-Cooling: Mount the crystal in a cryo-loop and immediately plunge it into liquid nitrogen.
-
Self-Validation (In-house Screening): Collect 10-20 frames on an in-house Cu
source.-
Validation Criteria 1: The diffraction resolution should not degrade by more than 0.2 Å compared to the native crystal.
-
Validation Criteria 2: Process the frames and check the anomalous correlation (
). A positive at low resolution indicates successful halide incorporation.
-
Protocol B: Rational Derivatization with the Magic Triangle (I3C)
Causality: I3C requires specific hydrogen bonding to the protein surface. Unlike halides, it needs slightly more time to establish these directional bonds, but its high solubility and low toxicity allow for flexible, step-wise soaking strategies.
Step-by-Step Methodology:
-
Stock Solution: Prepare a 0.5 M stock of I3C in the crystallization buffer. Critical: I3C is highly soluble, but check for pH shifts upon dissolution.
-
Gradient Soaking: To prevent crystal cracking, perform a step-wise soak. Move the crystal through sequential drops containing 50 mM, 100 mM, and finally 250 mM I3C.
-
Incubation: Leave the crystal in the final 250 mM I3C drop for 10 to 30 minutes.
-
Cryoprotection & Freezing: Briefly transfer to a cryoprotectant containing 250 mM I3C, then flash-cool.
-
Self-Validation (Patterson Map): Collect a highly redundant SAD dataset (Cu
).-
Validation Criteria: Calculate an anomalous difference Patterson map. You must observe cross-vectors corresponding to the 6.0 Å equilateral triangle. If this geometric signature is absent, the I3C is either not bound or rotationally disordered.
-
References
-
[3] Title: (IUCr) Novel approach to phasing proteins: derivatization by short cryo-soaking with halides Source: iucr.org URL:
-
[5] Title: How to get the magic triangle and the MAD triangle into your protein crystal - PMC - NIH Source: nih.gov URL:
-
[4] Title: Membrane protein structure determination by SAD, SIR, or SIRAS phasing in serial femtosecond crystallography using an iododetergent | PNAS Source: pnas.org URL:
-
[1] Title: An overview of heavy-atom derivatization of protein crystals - PMC - NIH Source: nih.gov URL:
-
[6] Title: Use of polynuclear metal clusters in protein crystallography - Comptes Rendus de l'Académie des Sciences Source: academie-sciences.fr URL:
-
[2] Title: Can I solve my structure by SAD phasing? Anomalous signal in SAD phasing - PMC Source: nih.gov URL:
Sources
- 1. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Can I solve my structure by SAD phasing? Anomalous signal in SAD phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. pnas.org [pnas.org]
- 5. How to get the magic triangle and the MAD triangle into your protein crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of polynuclear metal clusters in protein crystallography [comptes-rendus.academie-sciences.fr]
Safety Operating Guide
Personal protective equipment for handling 4-Methoxyphenyl 2-iodoacetate
As a Senior Application Scientist, I approach laboratory safety not as a regulatory checklist, but as a predictable system of chemical causality. When handling 4-Methoxyphenyl 2-iodoacetate (CAS: 1612216-59-7) , understanding the specific molecular mechanisms of its toxicity is the only way to design a foolproof operational and disposal plan.
This guide provides researchers and drug development professionals with the essential, immediate safety logistics required to handle this compound without compromising scientific integrity or personal health.
The Causality of Hazards: Mechanistic Toxicology
4-Methoxyphenyl 2-iodoacetate is a highly reactive alkylating agent. Its danger lies in its molecular structure: the iodine atom acts as an exceptional leaving group, rendering the adjacent alpha-carbon highly electrophilic.
When exposed to biological tissue, this electrophile undergoes rapid nucleophilic substitution (
To mitigate these risks, your protective strategy must physically block the electrophile from reaching biological nucleophiles.
Quantitative Personal Protective Equipment (PPE) Matrix
| PPE Category | Recommended Specification | Quantitative Standard | Mechanistic Justification (The "Why") |
| Hand Protection | Double-layered Nitrile or Butyl Rubber | Min 8 mil thickness; Breakthrough time > 240 mins | Iodoacetates are lipophilic and can permeate thin elastomers over time. Double-gloving provides a sacrificial outer layer that can be immediately discarded upon contamination. |
| Eye/Face Protection | Chemical Goggles + Face Shield | ANSI Z87.1 certified | The compound is a potent lachrymator. Goggles prevent vapor intrusion, while the shield protects facial tissue from corrosive micro-splashes. |
| Body Protection | Flame-resistant (FR) Lab Coat + Neoprene Apron | Minimum 40-inch coat length | Prevents systemic absorption. The neoprene apron provides a highly impermeable barrier against the reactive electrophile in the event of a gross spill. |
| Engineering Controls | Chemical Fume Hood | Face velocity: 80–100 fpm | Prevents the inhalation of toxic vapors that would otherwise irreversibly bind to respiratory mucosal proteins. |
Operational Workflow: Step-by-Step Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's validation check passes.
Step 1: System Validation & Preparation
-
Action: Verify the fume hood face velocity is operating between 80–100 feet per minute (fpm).
-
Self-Validation Check: Tape a thin strip of Kimwipe to the bottom of the hood sash. The paper must pull inward steadily without fluttering outward. If it drops or blows back, do not open the chemical.
Step 2: PPE Donning
-
Action: Equip ANSI Z87.1 goggles, an FR lab coat, and double nitrile gloves. If scaling up the reaction (>10 grams), add the neoprene apron and face shield.
Step 3: Reagent Isolation & Execution
-
Action: Place the 4-Methoxyphenyl 2-iodoacetate vial inside a secondary containment tray within the hood. Keep the sash pulled down to the lowest workable height (typically <18 inches). Perform all weighing and solvent transfers over a disposable, absorbent spill mat.
Step 4: Decontamination
-
Action: Upon completion, wipe down the exterior of the sealed reagent vial and all spatulas with a 10% sodium thiosulfate solution before removing them from the hood. Discard the outer layer of gloves into the hazardous waste bin before touching the sash to close it.
Spill Response & Chemical Neutralization Plan
Because 4-Methoxyphenyl 2-iodoacetate is an alkylating agent, simply wiping up a spill is insufficient and dangerous. The chemical must be actively neutralized.
Step 1: Evacuation & Assessment
-
For major spills (>50 mL or occurring outside the hood), immediately evacuate the laboratory. Allow the HVAC system to clear the lachrymatory vapors for at least 30 minutes before re-entry with a respirator (3[3]).
Step 2: The Thiosulfate Quench (Chemical Neutralization)
-
For minor spills inside the hood, carefully overlay the spill with a 10% aqueous sodium thiosulfate (
) solution. -
Causality: Thiosulfate is a strong, bulky nucleophile that outcompetes your biological thiols. It rapidly attacks the electrophilic alpha-carbon of the iodoacetate, displacing the iodide to form a non-toxic, water-soluble Bunte salt. This chemically destroys the hazard rather than just diluting it.
Step 3: Containment and Absorption
-
Absorb the neutralized liquid using vermiculite or inert absorbent pads. Never use combustible materials like standard paper towels to absorb concentrated alkylating agents.
Step 4: Halogenated Waste Segregation
-
Sweep the absorbed material into a compatible polyethylene container, label it strictly as "Halogenated Organic Waste - Toxic," and submit it for institutional environmental health disposal.
Process Visualization
Workflow for the safe handling, spill response, and disposal of 4-Methoxyphenyl 2-iodoacetate.
References
-
Diazomethane | Division of Research Safety - University of Illinois (Guidance on powerful alkylating agents, spill evacuation, and PPE). illinois.edu. 3
-
SAFETY DATA SHEET - Thermo Fisher Scientific (Structural analog hazard profiling for Ethyl iodoacetate). thermofisher.com. 2
-
Iodoacetic acid - Wikipedia (Mechanistic toxicology and cysteine alkylation pathways). wikipedia.org. 1
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
